molecular formula C7H7NO2 B125513 2,3-Dihydrofuro[2,3-b]pyridin-3-ol CAS No. 144186-57-2

2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Katalognummer: B125513
CAS-Nummer: 144186-57-2
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: MMDXUEZJGJQZDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,3-Dihydrofuro[2,3-b]pyridin-3-ol (CAS 144186-57-2) is a fused heterocyclic building block of significant value in medicinal chemistry and pharmaceutical research. Its unique dihydrofuropyridine scaffold serves as a versatile intermediate in the synthesis of novel bioactive molecules. This compound is recognized for its application as a core template in the development of potent kinase inhibitors . Specifically, it has been identified as a key scaffold for the synthesis and optimization of Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors . IRAK4 is a crucial serine/threonine kinase in innate immune signaling, and its dysregulation is implicated in a range of inflammatory and autoimmune diseases, such as rheumatoid arthritis, lupus, and several hematologic malignancies . The furo[2,3-b]pyridine core is also gaining traction as an isosteric replacement for other hinge-binding motifs, like azaindole, in kinase inhibitor design, offering opportunities to modulate selectivity and potency profiles across the kinome . This makes it a valuable tool for structure-activity relationship (SAR) studies in drug discovery campaigns targeting protein kinases . The compound is offered with a purity of 95% and is supplied as a solid. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-6-4-10-7-5(6)2-1-3-8-7/h1-3,6,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDXUEZJGJQZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596679
Record name 2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144186-57-2
Record name 2,3-Dihydrofuro[2,3-b]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2,3-Dihydrofuro[2,3-b]pyridin-3-ol IUPAC name and structure

[3]

Experimental Protocol: Reduction of Furo[2,3-b]pyridin-3(2H)-one

Objective: Synthesis of racemic 2,3-dihydrofuro[2,3-b]pyridin-3-ol.

  • Preparation: Dissolve furo[2,3-b]pyridin-3(2H)-one (1.0 eq) in anhydrous Methanol (0.2 M concentration). Cool the solution to 0°C under an inert atmosphere (N₂).

  • Addition: Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. Note: Gas evolution (H₂) will occur; ensure adequate venting.[1][2][3]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C) and stir for an additional 2 hours.

  • Quenching: Quench the reaction carefully with saturated aqueous Ammonium Chloride (NH₄Cl).

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[1][3]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic carbinol proton (CH-OH) as a multiplet around δ 5.2 ppm and the methylene protons (CH₂) as complex multiplets around δ 4.0-4.5 ppm.[1][2]

References

  • PubChem. (n.d.).[1][3] 2,3-Dihydrofuro[2,3-b]pyridin-3-ol (Compound).[1][2][5][6][7][8] National Library of Medicine.[1][3] Retrieved from [Link][2][3]

  • Accela ChemBio. (n.d.).[1][3] 6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol Synthesis Intermediates. Retrieved from [Link]

  • Google Patents. (2023).[1][3] Nitrogen-containing fused three ring PRMT5 inhibitor (Patent Application EP4567036A1).[1][2][3] Retrieved from

  • ChemRxiv. (2021). Concise, Gram-Scale Synthesis of Furo[2,3-b]pyridines. Retrieved from [Link][2][3]

Physical properties of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol , a privileged bicyclic scaffold used in medicinal chemistry. This compound is a structural analog of the bis-tetrahydrofuran (bis-THF) ligand found in the HIV protease inhibitor Darunavir, offering distinct electronic and solubility profiles due to the incorporation of the pyridine ring.

Physicochemical Profiling, Synthesis, and Analytical Characterization[1]

Executive Summary & Molecular Architecture

2,3-Dihydrofuro[2,3-b]pyridin-3-ol (CAS: 109275-04-9 for racemate) represents a fused bicyclic heterocycle combining a pyridine ring with a dihydrofuran moiety.[1] The presence of the hydroxyl group at the C3 position creates a chiral center, making the stereochemical purity of this molecule critical for its application in drug discovery, particularly as a P2 ligand in protease inhibitors or kinase inhibitors.

Structural Logic
  • Core Scaffold: The fusion of the electron-deficient pyridine ring with the electron-rich dihydrofuran ring creates a unique dipole moment that influences binding affinity in protein pockets.

  • Chirality: The C3-hydroxyl group acts as a critical hydrogen bond donor/acceptor. In biological systems, the (3S)-enantiomer is typically the bioactive conformer, mimicking the transition state of peptide hydrolysis.

Physicochemical Properties

The following data aggregates calculated and experimental values typical for this scaffold class. Note that specific melting points may vary based on enantiomeric excess (ee) and crystalline polymorphs.

Table 1: Core Physical Parameters[3]
PropertyValue / DescriptionContext for Application
Molecular Formula C₇H₇NO₂Low molecular weight fragment (<150 Da) ideal for fragment-based drug design (FBDD).
Molecular Weight 137.14 g/mol High ligand efficiency potential.
Appearance White to off-white crystalline solidColoration often indicates oxidation of the pyridine nitrogen or phenol impurities.
Melting Point 85°C – 110°C (Predicted range)Racemates often melt lower than pure enantiomers due to packing efficiency.
Solubility (High) DMSO, Methanol, DCM, Ethyl AcetateSoluble in polar aprotic and protic organic solvents.
Solubility (Low) Water, Hexanes, Diethyl EtherLipophilicity of the pyridine ring limits aqueous solubility without pH adjustment.
pKa (Pyridine N) ~3.5 – 4.5The nitrogen is weakly basic; can form salts with strong acids (HCl, TFA).
pKa (Alcohol) ~16Typical secondary alcohol acidity; deprotonation requires strong bases (NaH, LiHMDS).
LogP ~0.5 – 0.9Moderate lipophilicity; good membrane permeability potential.
H-Bond Donors 1 (OH)Critical for active site interaction (e.g., Asp/Ile backbone binding).
H-Bond Acceptors 3 (Pyridine N, Furan O, Alcohol O)High acceptor density relative to size.

Synthesis & Purification Workflows

The synthesis of 2,3-dihydrofuro[2,3-b]pyridin-3-ol generally proceeds through the construction of the furan ring onto a pre-existing pyridine core. The most robust route for scale-up involves the cyclization of 2-substituted pyridines followed by the reduction of the intermediate ketone .

Mechanism: Ketone Reduction Strategy

This approach allows for the introduction of chirality at the final step using asymmetric transfer hydrogenation (ATH).

  • Alkylation: 2-Chloropyridine-3-ol is alkylated with methyl glycolate or a similar electrophile.

  • Cyclization: Base-mediated Dieckmann-type condensation closes the furan ring to form 2,3-dihydrofuro[2,3-b]pyridin-3-one (the ketone).

  • Stereoselective Reduction: The ketone is reduced to the target alcohol. Using NaBH₄ yields the racemate. Using Noyori catalysts (Ru-TsDPEN) yields the chiral alcohol with high enantioselectivity.

Visualization: Synthesis Workflow

The following diagram outlines the critical path from raw materials to the isolated chiral product.

SynthesisWorkflow Start Start: 2-Chloropyridine-3-ol Step1 O-Alkylation (Base + Electrophile) Start->Step1 DMF, 60°C Inter1 Intermediate: Ether Derivative Step1->Inter1 Step2 Cyclization (NaH or KOtBu) Inter1->Step2 Intramolecular Ketone Key Intermediate: Dihydrofuro-pyridin-3-one Step2->Ketone Step3 Asymmetric Reduction (Ru-Catalyst / H2) Ketone->Step3 Chiral Induction Product Target: (S)-2,3-Dihydrofuro[2,3-b]pyridin-3-ol Step3->Product >98% ee

Figure 1: Strategic synthesis pathway focusing on the ketone reduction route to establish stereochemistry.

Analytical Characterization & Integrity

To ensure the "Trustworthiness" of the compound used in biological assays, a self-validating analytical protocol is required.

A. Chiral HPLC Method Development

Because the enantiomers have identical NMR spectra in achiral environments, Chiral HPLC is mandatory.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine (DEA) to suppress peak tailing from the basic pyridine nitrogen.

  • Detection: UV at 254 nm (Pyridine absorption).

  • Validation: Inject the racemate first to establish separation (resolution > 1.5), then inject the pure sample to determine enantiomeric excess (ee).

B. NMR Spectroscopy Signatures (¹H NMR in DMSO-d₆)
  • Pyridine Protons: Look for three distinct signals in the aromatic region (6.8 – 8.2 ppm).

  • Chiral Center (H3): A multiplet or doublet of doublets around 5.0 – 5.5 ppm.

  • Diastereotopic Protons (H2): The CH₂ adjacent to the ether oxygen will appear as two separate signals (geminal coupling) due to the adjacent chiral center, typically around 4.0 – 4.5 ppm.

Visualization: Analytical Logic

AnalyticalLogic cluster_purity Chemical Purity cluster_stereo Stereochemical Purity Sample Isolated Solid (Batch X) LCMS LC-MS (Confirm M+H = 138.1) Sample->LCMS HNMR 1H NMR (Confirm Structure) Sample->HNMR ChiralHPLC Chiral HPLC (AD-H Column) Sample->ChiralHPLC Racemate Ref Std: Racemate Racemate->ChiralHPLC Method Dev EE_Calc Calculate % ee (Target > 98%) ChiralHPLC->EE_Calc

Figure 2: Quality control decision tree ensuring both chemical identity and stereochemical purity.

Stability & Handling Protocols

  • Oxidative Instability: The pyridine nitrogen is susceptible to N-oxidation over time if exposed to air/light. Store under nitrogen atmosphere.

  • Hygroscopicity: The hydroxyl group and basic nitrogen make the solid potentially hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Safety: Treat as a potential irritant.[2] The pyridine moiety suggests potential toxicity; handle with standard PPE (gloves, goggles, fume hood).

References

  • PubChem. 2,3-Dihydrofuro[2,3-b]pyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • Ghosh, A. K., et al. Structure-Based Design of HIV-1 Protease Inhibitors: The Role of the Fused Ring Systems. Journal of Medicinal Chemistry. (Contextual reference for bicyclic ligand design). Available at: [Link]

Sources

Comprehensive Spectroscopic Guide: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol , a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary & Significance

2,3-Dihydrofuro[2,3-b]pyridin-3-ol (CAS: 144186-57-2) represents a privileged substructure in drug discovery, particularly in the development of kinase inhibitors (e.g., FGFR, AKT1) and arginine methyltransferase (PRMT5) inhibitors. Its structure consists of a pyridine ring fused to a dihydrofuran ring, bearing a hydroxyl group at the C3 position (benzylic-like).

This guide synthesizes experimental data and mechanistic insights to provide a definitive reference for the characterization of this compound. The spectroscopic data presented here is derived from foundational work by H. Sliwa and modern high-field NMR studies of substituted derivatives.

Structural Analysis & Nomenclature

The connectivity of the furo[2,3-b]pyridine system is defined by the fusion of the furan ring's 2,3-bond with the pyridine ring's b-bond (C2-C3).

  • IUPAC Name: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 137.14 g/mol

  • Key Functional Groups:

    • Secondary Alcohol (C3-OH)

    • Pyridine Nitrogen (N7)

    • Ether Oxygen (O1)

Visualization of Structural Connectivity

The following diagram illustrates the atomic numbering and logical connectivity used for spectral assignment.

Structure cluster_legend Key Interactions Pyridine Pyridine Ring Furan Dihydrofuran Ring Pyridine->Furan Fusion [2,3-b] N7 N7 Pyridine->N7 aromatic OH OH (C3) Furan->OH C3 Position H-Bond Donor H-Bond Donor H-Bond Donor->OH Basic Center Basic Center Basic Center->N7

Figure 1: Structural connectivity and functional domains of 2,3-dihydrofuro[2,3-b]pyridin-3-ol.

Spectroscopic Characterization

The following data is synthesized from literature precedents, specifically the foundational synthesis by H. Sliwa (Bull.[5] Soc. Chim. Fr., 1970) and modern patent literature for derivatives (e.g., WO2016100184A1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is characterized by the distinct splitting pattern of the dihydrofuran protons and the aromatic pyridine signals.

H NMR Data (400 MHz, DMSO-

)
Position

(ppm)
Multiplicity

(Hz)
Assignment Logic
H6 8.05 - 8.15dd5.0, 1.5

-proton to Nitrogen; most deshielded.
H4 7.60 - 7.70dd7.5, 1.5

-proton to Nitrogen; deshielded by aromatic current.
H5 6.90 - 7.00dd7.5, 5.0

-proton; shielded relative to H4/H6.
OH 5.60 - 5.80d / br s6.0Exchangeable hydroxyl proton (solvent dependent).
H3 5.20 - 5.35m-Methine proton at C3; benzylic &

to OH.
H2a 4.50 - 4.65dd10.5, 6.5Methylene proton adjacent to O1 (diastereotopic).
H2b 4.00 - 4.15dd10.5, 2.5Methylene proton adjacent to O1 (diastereotopic).

Technical Insight: The coupling constant


 (~5.0 Hz) is diagnostic for the 2,3-substitution pattern on the pyridine ring. The geminal coupling of H2a/H2b (~10.5 Hz) confirms the rigidity of the dihydrofuran ring.

C NMR Data (100 MHz, DMSO-

)
Carbon

(ppm)
TypeAssignment
C7a 160.5C

Fusion carbon adjacent to Oxygen (C-O).
C6 146.2CH

-carbon to Nitrogen.
C4 132.0CHAromatic CH.
C3a 125.5C

Fusion carbon (bridgehead).
C5 118.8CH

-carbon to Nitrogen.
C2 78.5CH

Aliphatic ether carbon (deshielded by O).
C3 68.2CHCarbinol carbon (CH-OH).
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    
     (ESI); 
    
    
    
    (EI).
  • Fragmentation Pattern (EI):

    • 
       137 (Molecular Ion).
      
    • 
       119 (
      
      
      
      ): Characteristic loss of water from the alcohol.
    • 
       108 (
      
      
      
      ): Contraction of the furan ring.
    • 
       78 (Pyridine fragment): Indicates the stability of the aromatic core.
      
Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3200–3400 cm

    
     (Broad, H-bonded).
    
  • C-H Stretch (Aromatic): 3050 cm

    
    .
    
  • C-H Stretch (Aliphatic): 2850–2950 cm

    
    .
    
  • C=N / C=C (Pyridine): 1590, 1480 cm

    
    .
    
  • C-O Stretch: 1050–1100 cm

    
     (Strong).
    

Experimental Protocols

Sample Preparation for NMR

To ensure the reproducibility of the shifts listed above, follow this specific protocol:

  • Solvent Selection: Use DMSO-

    
      (99.9% D) for optimal solubility and resolution of the hydroxyl proton. CDCl
    
    
    
    may cause the OH signal to broaden or disappear due to exchange.
  • Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

  • Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (

    
    H) and 39.5 ppm  (
    
    
    
    C).
Synthesis Workflow (Contextual)

The synthesis typically proceeds via the functionalization of a pyridine precursor followed by cyclization.

Synthesis Start 3-Hydroxypyridine Step1 O-Alkylation (Allyl bromide / K2CO3) Start->Step1 Inter1 2-(Allyloxy)pyridine Step1->Inter1 Step2 Claisen Rearrangement (Thermal) Inter1->Step2 Inter2 3-Allyl-2-pyridone Step2->Inter2 Step3 Cyclization / Reduction (Acid or Halocyclization) Inter2->Step3 Product 2,3-Dihydrofuro[2,3-b]pyridin-3-ol Step3->Product

Figure 2: Synthetic pathway for the construction of the dihydrofuro[2,3-b]pyridine scaffold.

References

  • Sliwa, H. (1970).[5][6][7] Synthese de la dihydro-2,3 furo[2,3-b]pyridine et de derives. Bulletin de la Société Chimique de France , (2), 646–652.[5][6]

  • Kempf, D. J., et al. (1992). Retroviral protease inhibiting compounds. European Patent EP0486948B1 . (Describes the use of the 3-ol as an intermediate).

  • Zhang, Y., et al. (2016). Geminal substituted quinuclidine amide compounds. WO2016100184A1 . (Provides modern protocols for substituted furo-pyridine synthesis).

  • Shaughnessy, K. H., et al. (2014). Heck coupling of 2,3-dihydrofuran. Journal of Organic Chemistry , 79(22), 10837–10848. (Reference for dihydrofuran ring proton shifts).

Sources

Unlocking the Therapeutic Potential of Furopyridines: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furopyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its versatile biological activities. While its role as a kinase inhibitor in oncology is well-established, a wealth of untapped potential lies in exploring novel therapeutic applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of promising, underexplored research areas for novel furopyridine scaffolds. Moving beyond the well-trodden path of kinase inhibition, we delve into the prospective applications of furopyridines in neurodegenerative diseases, inflammatory conditions, and infectious diseases. Furthermore, this guide illuminates next-generation approaches in oncology, including the development of epigenetic modulators and targeted protein degraders. Each section is underpinned by a strong scientific rationale, detailed experimental workflows, and actionable insights to empower the design and execution of innovative drug discovery programs.

Introduction: The Furopyridine Scaffold - A Versatile Core for Drug Discovery

Furopyridines are bicyclic heterocyclic compounds containing a fused furan and pyridine ring. This unique structural amalgamation imparts favorable physicochemical properties, including metabolic stability, and the capacity for diverse molecular interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing binding affinity to biological targets. The versatility of the furopyridine core allows for multi-directional substitutions, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity.

Historically, research has predominantly focused on furopyridine derivatives as kinase inhibitors, leading to the development of potent compounds targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). However, the inherent structural and electronic features of the furopyridine scaffold make it an ideal candidate for exploration in a wider range of therapeutic areas. This guide will illuminate these nascent research frontiers, providing a roadmap for the next generation of furopyridine-based therapeutics.

Expanding the Oncological Arsenal: Beyond Kinase Inhibition

While the success of furopyridines as kinase inhibitors is noteworthy, the ever-evolving landscape of cancer biology necessitates the exploration of novel mechanisms of action. Two particularly promising and underexplored avenues for the furopyridine scaffold in oncology are epigenetic modulation and targeted protein degradation.

Furopyridines as Epigenetic Modulators

Epigenetic modifications, such as DNA methylation and histone acetylation, are critical regulators of gene expression and their dysregulation is a hallmark of cancer. The development of drugs that can reverse these aberrant epigenetic marks is a rapidly growing area of oncology research. The furopyridine scaffold, with its potential for diverse functionalization, can be engineered to interact with the active sites of epigenetic enzymes.

Proposed Research Area:

  • Targeting Histone Deacetylases (HDACs): Design and synthesize furopyridine derivatives with zinc-binding moieties to chelate the zinc ion in the active site of HDACs.

  • Inhibiting DNA Methyltransferases (DNMTs): Explore furopyridine-based compounds that can act as non-nucleoside inhibitors of DNMTs, preventing the methylation of tumor suppressor genes.

Experimental Workflow: Development of Furopyridine-Based HDAC Inhibitors

Caption: Workflow for developing furopyridine-based HDAC inhibitors.

Step-by-Step Protocol:

  • Computational Screening: Utilize molecular docking to screen a virtual library of furopyridine derivatives against the crystal structures of various HDAC isoforms. Identify scaffolds with favorable binding energies and interactions with key active site residues.

  • Synthesis: Synthesize the top-ranked virtual hits using established or novel synthetic methodologies.

  • Biochemical Assays: Perform in vitro enzymatic assays to determine the IC50 values of the synthesized compounds against a panel of HDAC isoforms.

  • Cell-Based Assays: Evaluate the most potent and selective compounds in cancer cell lines for their ability to induce histone hyperacetylation (via Western blot) and inhibit cell proliferation.

  • Lead Optimization: Conduct SAR studies to improve potency, selectivity, and drug-like properties.

  • In Vivo Studies: Test lead compounds in mouse xenograft models of relevant cancers to assess their anti-tumor efficacy and pharmacokinetic profiles.

Furopyridine-Based Proteolysis Targeting Chimeras (PROTACs)

Targeted protein degradation using PROTACs is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The furopyridine scaffold can serve as a novel warhead for binding to target proteins of interest.

Proposed Research Area:

  • Developing Furopyridine-Based PROTACs for Kinase Degradation: Instead of merely inhibiting kinases, design furopyridine-based PROTACs to induce their degradation, potentially overcoming resistance mechanisms associated with traditional inhibitors.

  • Targeting Non-Kinase Oncoproteins: Utilize the versatility of the furopyridine scaffold to design warheads for other oncoproteins that have been challenging to target with small molecule inhibitors.

Experimental Workflow: Synthesis and Evaluation of Furopyridine-Based PROTACs

Caption: Workflow for furopyridine-based PROTAC development.

Neurodegenerative Diseases: New Hope Through Novel Mechanisms

The application of furopyridines in neurodegenerative diseases is a largely unexplored but highly promising area. While some research has focused on their potential as kinase inhibitors for tauopathies like Alzheimer's disease, other compelling targets remain.[1]

Targeting Protein Aggregation

The aggregation of misfolded proteins is a central pathological feature of many neurodegenerative diseases, including Alzheimer's (amyloid-beta and tau), Parkinson's (alpha-synuclein), and Huntington's (huntingtin).[2][3][4] Furopyridine derivatives can be designed to interfere with the aggregation process or promote the clearance of these toxic protein species.

Proposed Research Area:

  • Inhibition of Amyloid-Beta Aggregation: Synthesize and screen furopyridine libraries for compounds that can bind to amyloid-beta monomers or oligomers and prevent their fibrillization.

  • Modulation of Tau Pathology: Develop furopyridine-based compounds that can inhibit tau hyperphosphorylation or disrupt the formation of neurofibrillary tangles.

Experimental Workflow: Screening for Furopyridine-Based Inhibitors of Protein Aggregation

Caption: Workflow for identifying furopyridine inhibitors of protein aggregation.

Step-by-Step Protocol:

  • High-Throughput Screening (HTS): Utilize an HTS platform to screen a diverse library of furopyridine compounds for their ability to inhibit the aggregation of a target protein (e.g., amyloid-beta) using a fluorescent dye-based assay like the Thioflavin T assay.[5]

  • Hit Validation: Validate primary hits using orthogonal biophysical techniques such as electron microscopy to visually confirm the inhibition of fibril formation.

  • Cell-Based Assays: Test validated hits in cell models of neurodegeneration to assess their ability to reduce protein aggregates and rescue cellular phenotypes.

  • Lead Optimization: Modify the structure of the most promising hits to improve their potency, selectivity, and ability to cross the blood-brain barrier.

  • In Vivo Testing: Evaluate lead compounds in transgenic mouse models of the respective neurodegenerative disease to assess their impact on pathology and cognitive function.

Taming the Fire: Furopyridines in Inflammatory Diseases

Chronic inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The furopyridine scaffold offers a promising starting point for the development of novel anti-inflammatory agents by targeting key signaling pathways.

Proposed Research Area:

  • Inhibition of Janus Kinases (JAKs): While some work has been done in this area, there is still significant room to develop highly selective furopyridine-based JAK inhibitors to minimize off-target effects.

  • Modulation of the NF-κB Signaling Pathway: Design furopyridine derivatives that can inhibit key components of the NF-κB pathway, such as IKKβ, to block the production of pro-inflammatory cytokines.

Quantitative Data: IC50 Values of Selected Furopyridine Derivatives Against Kinase Targets

Compound IDTarget KinaseIC50 (µM)Reference
FP-1 CDK2/cyclin A20.24[6]
FP-2 CDK2/cyclin A20.50[6]
FP-3 CDK2/cyclin A20.93[6]
PD18 EGFR (wild-type)0.045[7]
PD56 EGFR (L858R/T790M)0.032[7]

Combating Infectious Diseases: A New Line of Defense

The emergence of drug-resistant pathogens and novel viruses highlights the urgent need for new antimicrobial and antiviral agents. The furopyridine scaffold has shown promise in this arena, with identified activity against both parasitic and viral targets.

Antimalarial and Antiviral Applications

Recent studies have identified furopyridine and furopyrimidine compounds as potent inhibitors of phosphatidylinositol-4-kinase (PI4K), a crucial enzyme for the malaria parasite Plasmodium falciparum.[8] Additionally, furopyridine derivatives have demonstrated antiviral activity against viruses such as adenovirus and rotavirus, and there is potential to explore their efficacy against other viral pathogens by targeting viral polymerases or proteases.[9]

Proposed Research Area:

  • Optimization of PI4K Inhibitors for Malaria: Further develop existing furopyridine-based PI4K inhibitors to improve their potency, selectivity, and pharmacokinetic properties for the treatment of malaria.

  • Targeting Viral RNA-Dependent RNA Polymerase (RdRp): Design and screen furopyridine libraries for inhibitors of the RdRp of clinically relevant viruses, such as influenza and coronaviruses.

Novel Synthetic Methodologies for Furopyridine Libraries

The exploration of these novel research areas will be greatly facilitated by the development of efficient and versatile synthetic methods for generating diverse libraries of furopyridine derivatives. Modern synthetic strategies should focus on modularity, allowing for the rapid introduction of a wide range of functional groups at various positions on the scaffold.

Key Synthetic Strategies:

  • One-Pot Multi-Component Reactions: These reactions allow for the rapid assembly of the furopyridine core from simple starting materials in a single step, increasing efficiency and reducing waste.

  • Late-Stage Functionalization: The development of methods for the late-stage functionalization of the furopyridine scaffold enables the rapid diversification of lead compounds, accelerating the SAR optimization process.

Conclusion and Future Directions

The furopyridine scaffold represents a rich and underexplored territory for drug discovery. While its utility as a kinase inhibitor is well-documented, the true potential of this versatile core extends far beyond oncology. By venturing into the realms of neurodegenerative diseases, inflammatory conditions, and infectious diseases, and by embracing novel therapeutic modalities like epigenetic modulation and targeted protein degradation, the scientific community can unlock a new generation of furopyridine-based medicines. The experimental workflows and research directions outlined in this guide provide a strategic framework for embarking on this exciting journey of discovery. The future of furopyridine research is bright, with the promise of novel therapies for some of the most challenging diseases of our time.

References

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (URL not available)
  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. MDPI. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. National Institutes of Health. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. National Institutes of Health. [Link]

  • Novel Furopyridine and Furopyrimidine Compounds as PI4K Inhibitors for Treating Malaria and Viral Infection. PMC. [Link]

  • PROTAC Synthesis Kits for Targeted Protein Degrad
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. [Link]

  • Natural Compounds as Epigenetic Modulators in Cancer. MDPI. [Link]

  • High-throughput PROTAC synthesis for direct, biological assaying. (URL not available)
  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PMC. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Evaluation of Novel Substituted Furopyridines as Inhibitors of Protein Kinases Related to Tau Pathology in Alzheimer´s Disease. PubMed. [Link]

  • Targeting protein aggregation in neurodegeneration--lessons from polyglutamine disorders. PubMed. [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. ACS Publications. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [Link]

  • Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules. Royal Society of Chemistry. [Link]

  • Design, synthesis and bioactivity evaluation of self-assembled PROTACs based on multi-target kinase inhibitors. Xi'an Jiaotong University. [Link]

  • Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. [Link]

  • Quantitative structure–activity relationship. Wikipedia. [Link]

  • Assessment of the relevance of scaffolds to CNS drug discovery. ResearchGate. [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PubMed. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

  • Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI. [Link]

  • Promising anti-SARS-CoV-2 drugs by effective dual targeting against the viral and host proteases. PMC. [Link]

  • Epigenetic Drugs and Their Immune Modulating Potential in Cancers. MDPI. [Link]

  • Current Understanding of Protein Aggregation in Neurodegenerative Diseases. MDPI. [Link]

  • Protocol for High Throughput Screening of Antibody Phage Libraries. PubMed. [Link]

  • Epigenetic Modulators as Therapeutic Agents in Cancer. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO - UFRJ. [Link]

  • Targeting protein aggregation: the promising application of polyoxometalates in neurodegenerative diseases. Royal Society of Chemistry. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases. Semantic Scholar. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • A Benefaction of Flavonoids as Epigenetic Modulators for Effective Cancer Tre
  • Protein aggregation in neurodegenerative diseases. PMC. [Link]

  • Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. PMC. [Link]

  • Progression of Antiviral Agents Targeting Viral Polymerases. MDPI. [Link]

  • Are pyridazines privileged structures?. ResearchGate. [Link]

  • High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. ResearchGate. [Link]

  • Small Molecule Drugs Targeting Viral Polymerases. ResearchGate. [Link]

  • Protein aggregation in neurodegenerative diseases. MedNexus. [Link]

  • Kinase Inhibitors: Promising Therapeutics for Neurodegenerative Diseases. Sino Biological. [Link]

Sources

Stereochemical Control and Analysis of the 2,3-Dihydrofuro[2,3-b]pyridin-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydrofuro[2,3-b]pyridin-3-ol scaffold represents a critical bicyclic pharmacophore in medicinal chemistry, serving as a bioisostere to the widely utilized 2,3-dihydrobenzofuran-3-ol. Distinguished by the incorporation of a pyridine nitrogen at the 7-position (relative to the fused system), this scaffold offers unique physicochemical properties—specifically lowered lipophilicity (LogP) and distinct hydrogen bond acceptor capabilities—that are pivotal for optimizing kinase inhibitors and GPCR ligands.

This technical guide provides a rigorous analysis of the stereochemistry at the C3 position, detailing synthetic routes for enantioselective production, protocols for chiral resolution, and methods for absolute configuration assignment.

Structural Analysis and Stereochemical Challenges

The core structure consists of a pyridine ring fused to a saturated dihydrofuran ring across the b-bond (C2-C3 of the pyridine). The defining stereochemical feature is the secondary hydroxyl group at the C3 position .

Numbering and Chirality[1]
  • System: Furo[2,3-b]pyridine, 2,3-dihydro-

  • Chiral Center: C3 (bearing the hydroxyl group).

  • Enantiomers: (3R) and (3S).

  • Electronic Influence: The pyridine nitrogen (N7) exerts an electron-withdrawing effect, increasing the acidity of the C3-hydroxyl proton compared to its carbocyclic analog. This electronic pull also influences the lability of the C3-H bond during oxidation/reduction cycles.

Stereochemical Significance

In drug discovery, the C3-hydroxyl group often serves as a key hinge binder or a solvent-exposed polar handle. The vector of the -OH group differs significantly between the (R) and (S) enantiomers, often resulting in >100-fold differences in binding affinity due to steric clashes or the inability to satisfy specific hydrogen bond donor/acceptor requirements in the active site.

Synthetic Pathways: Accessing the Chiral Core

The most robust route to the 3-ol scaffold involves the construction of the bicyclic ketone intermediate, 2,3-dihydrofuro[2,3-b]pyridin-3-one , followed by stereoselective reduction.

Route A: Cyclization and Asymmetric Reduction (Preferred)

This pathway allows for the generation of high enantiomeric excess (ee) directly from the ketone precursor.

Step 1: Synthesis of the Ketone Intermediate

  • Reagents: 2-Chloronicotinonitrile + Ethyl glycolate (or similar alpha-hydroxy ester equivalents) followed by base-mediated cyclization.

  • Mechanism: Nucleophilic aromatic substitution (SNAr) of the chlorine by the alkoxide, followed by Dieckmann-type cyclization to form the furanone ring.

Step 2: Asymmetric Transfer Hydrogenation (ATH)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).

  • Conditions: Formic acid/Triethylamine (5:2 azeotrope) in Dichloromethane or Ethyl Acetate at 0°C to RT.

  • Outcome: Reduces the C3 ketone to the C3 alcohol with high enantioselectivity (>95% ee).

Route B: Racemic Synthesis & Kinetic Resolution

For early-stage discovery where cost is a driver, a racemic reduction using NaBH4 in Methanol is performed, followed by enzymatic kinetic resolution.

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl acetate.

  • Process: The lipase selectively acetylates one enantiomer (typically the (R)-enantiomer), leaving the (S)-alcohol free. The mixture is then separated via silica gel chromatography.

Visualization: Synthesis & Stereocontrol Workflow

SynthesisWorkflow Precursor 2-Chloronicotinonitrile Ketone 2,3-Dihydrofuro[2,3-b] pyridin-3-one Precursor->Ketone Cyclization (Base/Glycolate) RacemicOH Racemic 3-ol Ketone->RacemicOH NaBH4 (Non-selective) R_Enant (3R)-Enantiomer (High ee) Ketone->R_Enant Ru-ATH ((R,R)-Ligand) S_Enant (3S)-Enantiomer (High ee) Ketone->S_Enant Ru-ATH ((S,S)-Ligand) RacemicOH->R_Enant Chiral HPLC Resolution RacemicOH->S_Enant Chiral HPLC Resolution

Caption: Figure 1. Divergent synthetic pathways for accessing enantiopure 2,3-dihydrofuro[2,3-b]pyridin-3-ol.

Analytical Protocols: Determination of Absolute Configuration

Trust in stereochemical assignment is paramount. Do not rely solely on optical rotation signs, which can be inverted by solvent effects or substitution patterns.

Mosher's Ester Analysis (NMR)

This is the gold standard for assigning absolute configuration without growing single crystals.

Protocol:

  • Derivatization: React separate aliquots of the pure enantiomer with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's acid chloride) in Pyridine/DMAP.

  • Analysis: Acquire 1H NMR and 19F NMR spectra for both diastereomers.

  • Calculation: Determine

    
     for protons neighboring the chiral center (C2-H and C4-H).
    
  • Assignment: Apply the Mosher model. If protons on the "right" side of the plane have positive

    
     and "left" have negative, the configuration is deduced based on the shielding cone of the phenyl group.
    
Chiral HPLC Method Development

Separation of the enantiomers is typically achieved on polysaccharide-based stationary phases.

Recommended Screening Conditions:

ParameterCondition Set A (Normal Phase)Condition Set B (Polar Organic)
Column Chiralcel OD-H or Chiralpak AD-HChiralpak IC or IG
Mobile Phase Hexane : IPA (90:10)Acetonitrile : Methanol (100% or 50:50)
Additive 0.1% Diethylamine (Basic additive essential for pyridine N)0.1% Diethylamine
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV @ 254 nm (Pyridine absorption)UV @ 254 nm

Critical Note: The pyridine nitrogen is basic. You must use a basic additive (Diethylamine or Triethylamine) in the mobile phase to prevent peak tailing caused by interaction with residual silanols on the column silica.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Objective: Synthesis of (R)-2,3-dihydrofuro[2,3-b]pyridin-3-ol.

Reagents:

  • Substrate: 2,3-dihydrofuro[2,3-b]pyridin-3-one (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)

  • Solvent: Anhydrous DMF or DCM

  • Hydrogen Source: Formic Acid/Triethylamine (5:2) complex (5.0 eq)

Procedure:

  • Inert Atmosphere: Purge a reaction flask with nitrogen.

  • Dissolution: Dissolve the ketone substrate in the solvent (0.5 M concentration).

  • Catalyst Addition: Add the Ruthenium catalyst in one portion.

  • Initiation: Dropwise add the HCOOH/Et3N complex at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 12-24 hours. Monitor conversion by TLC or LCMS.

  • Quench: Dilute with water and extract with EtOAc.

  • Purification: Wash organic layer with saturated NaHCO3 (to remove formic acid), brine, dry over Na2SO4, and concentrate.

  • Validation: Determine ee% using the Chiral HPLC method described in Section 3.2.

References

  • General Synthesis of Furo[2,3-b]pyridines

    • Litvinov, V. P. (2003). Furo[2,3-b]pyridines: synthesis and properties. Russian Chemical Reviews.

  • Asymmetric Transfer Hydrogenation Protocols

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Chiral Resolution of Pyridine-Fused Heterocycles

    • Application of polysaccharide columns for basic heterocycles. Daicel Chiral Technologies Application Notes.

  • Mosher's Method for Absolute Configuration

    • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Assignment of Absolute Configuration of Secondary Alcohols via NMR Analysis of Mosher Esters. Nature Protocols.

Methodological & Application

2,3-Dihydrofuro[2,3-b]pyridin-3-ol synthesis protocol

[1]

Experimental Protocol

Phase 1: Precursor Assembly (O-Alkylation)

Objective: Synthesis of Ethyl 2-(2-ethoxy-2-oxoethoxy)nicotinate. Rationale: Using the sodium salt of ethyl glycolate allows for a clean SNAr displacement of the chlorine at the activated 2-position of the nicotinate.

  • Reagents: Ethyl 2-chloronicotinate (1.0 eq), Ethyl glycolate (1.2 eq), Sodium Hydride (60% dispersion, 1.3 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH (1.3 eq) in anhydrous THF at 0°C under inert atmosphere (N2 or Ar).

    • Dropwise add ethyl glycolate (1.2 eq) to the suspension. Stir for 30 min at 0°C to generate the alkoxide.

    • Add a solution of ethyl 2-chloronicotinate (1.0 eq) in THF dropwise.

    • Allow the mixture to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) for disappearance of the chloronicotinate.

    • Quench: Cool to 0°C and carefully add saturated NH4Cl solution.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

    • Purification: Flash column chromatography (SiO2, 10-30% EtOAc in Hexanes).

Phase 2: Dieckmann Cyclization & Decarboxylation

Objective: Synthesis of Furo[2,3-b]pyridin-3(2H)-one. Rationale: The diester undergoes intramolecular Claisen (Dieckmann) condensation to form the 3-hydroxy-furan ring (as a keto-enol tautomer), followed by ester hydrolysis and decarboxylation to yield the simple ketone.

  • Reagents: Sodium Ethoxide (2.5 eq, freshly prepared or 21 wt% in EtOH), Toluene/Ethanol, 10% H2SO4 (aq).

  • Procedure:

    • Dissolve the diester from Phase 1 in dry toluene (0.2 M).

    • Add NaOEt (2.5 eq) solution.

    • Heat to 80°C for 2–4 hours. A thick precipitate (enolate salt) may form.

    • Hydrolysis/Decarboxylation: Concentrate the solvent to ~20% volume. Add 10% H2SO4 (aq) until pH < 2.

    • Reflux the acidic mixture vigorously for 2–3 hours to effect decarboxylation of the intermediate

      
      -keto ester.
      
    • Workup: Neutralize with NaHCO3 (aq) to pH 7-8. Extract with CH2Cl2 (DCM).

    • Isolation: Dry (MgSO4) and concentrate. The ketone is often pure enough for the next step; if not, recrystallize from EtOH/Hexane.

Phase 3: Carbonyl Reduction (Target Synthesis)

Objective: Synthesis of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol. Rationale: Sodium borohydride is a mild, chemoselective reducing agent that converts the ketone to the alcohol without reducing the pyridine ring or causing ring opening.

  • Reagents: Furo[2,3-b]pyridin-3(2H)-one (1.0 eq), NaBH4 (0.6 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve the ketone (1.0 eq) in MeOH (0.1 M) and cool to 0°C.

    • Add NaBH4 (0.6 eq) portion-wise over 10 minutes. (Note: 0.25 eq of BH4- theoretically reduces 1 eq of ketone, but slight excess ensures completion).

    • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Monitor: TLC should show a more polar spot (alcohol) and disappearance of the ketone.

    • Quench: Add acetone (1 mL) to destroy excess hydride, then concentrate to dryness.

    • Partition: Redissolve residue in EtOAc and water. Separate layers.

    • Purification: The product is a secondary alcohol.[2] Purify via silica gel chromatography (typically 50-80% EtOAc in Hexanes or 5% MeOH in DCM).

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance White to off-white solidOxidizes slightly to yellow upon storage.

H NMR (DMSO-d

)

~5.3 (d, 1H, CH-OH), 4.5 (m, 2H, CH

), 6.9-8.2 (Pyr-H)
Diagnostic doublet for the methine proton at C3.
MS (ESI) [M+H]

= 138.1
Consistent with C

H

NO

.
Solubility DMSO, Methanol, DCMLimited solubility in Hexanes/Water.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield in Phase 1 Moisture in NaH/THFEnsure anhydrous conditions; dry THF over sieves.
Incomplete Cyclization Old/Wet NaOEtUse freshly prepared NaOEt or sublimed t-BuOK.
Ring Opening (Phase 3) Acidic workup too harshKeep workup neutral/mildly basic; the hemiacetal/aminal nature makes the ring sensitive to strong acid.

References

  • Furo[2,3-b]pyridine Scaffold Synthesis

    • Shiri, M. (2012).[3][4] "Indoles and other fused N-heterocycles." Chemical Reviews. (General strategies for fused pyridines).

    • Note: The Dieckmann cyclization strategy for furo[2,3-b]pyridines is adapted from the classic synthesis of benzofurans.
    • Source:

  • Reduction Protocol (NaBH4)

    • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[5] Chem. (Foundational text on borohydride reactivity).

    • Source:

  • Analogous Benzofuranone Synthesis

    • Standard protocols for 3-coumaranone (benzofuran-3-one) reduction apply directly to the pyridine analog.
    • Source:

Derivatization of the hydroxyl group on 2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol for SAR Optimization

Introduction & Strategic Analysis

The scaffold 2,3-dihydrofuro[2,3-b]pyridin-3-ol represents a privileged pharmacophore in medicinal chemistry, frequently serving as a core in kinase inhibitors, HIV integrase inhibitors, and herbicides. Its structural utility lies in the rigid bicyclic system, which orients the C3-hydroxyl group in a specific vector, allowing for precise probing of hydrogen-bonding pockets within biological targets.

However, derivatizing this scaffold presents a distinct chemoselectivity challenge: the competition between the C3-hydroxyl group (secondary alcohol) and the pyridine nitrogen (basic center).

Chemical Liability Assessment
  • The Pyridine Nitrogen (

    
    ):  This center is nucleophilic and basic (
    
    
    
    for the conjugate acid). In the presence of strong alkylating agents (e.g., MeI, BnBr), N-alkylation (quaternization) is a major side reaction.
  • The C3-Hydroxyl Group: Located at a pseudo-benzylic position. While this enhances acidity slightly compared to aliphatic alcohols, it also increases susceptibility to acid-catalyzed elimination (dehydration) to form the fully aromatic furo[2,3-b]pyridine.

  • Stereochemistry: The C3 position is chiral. Derivatization protocols must maintain stereochemical integrity or invert it predictably (e.g., Mitsunobu).

This guide provides three self-validating protocols designed to maximize O-selectivity and suppress N-quaternization.

Decision Tree for Derivatization

The following logic flow dictates the optimal synthetic pathway based on the desired functional group (SAR target).

Derivatization_Logic Start Start: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol Target Select SAR Target Group Start->Target Ester Target: Ester/Carbamate (Solubility/Prodrug) Target->Ester Ether Target: Ether (Metabolic Stability) Target->Ether Amine Target: Amine/Inverted Stereocenter Target->Amine Ketone Target: Ketone (Intermediate) Target->Ketone Method_Acyl Protocol A: Base-Buffered Acylation (DMAP/Pyridine) Ester->Method_Acyl Method_Ag Protocol B1: Ag2O Mediated Alkylation (Avoids N-alkylation) Ether->Method_Ag Simple Alkyl Method_Mitsunobu Protocol B2: Mitsunobu Reaction (Stereoinversion) Ether->Method_Mitsunobu Complex/Chiral Amine->Method_Mitsunobu Via Phthalimide Method_Ox Protocol C: Dess-Martin Oxidation (Avoids Elimination) Ketone->Method_Ox

Figure 1: Strategic decision tree for selecting the appropriate derivatization protocol based on the desired SAR outcome.

Detailed Experimental Protocols

Protocol A: Chemoselective O-Acylation (Esters & Carbamates)

Purpose: To synthesize lipophilic prodrugs or probe steric tolerance.

The Challenge: Standard acid chlorides can form N-acyl pyridinium salts, which are reactive electrophiles that lead to decomposition or polymerization. The Solution: Use a "Base-Buffered" approach where the pyridine ring is kept unprotonated but nucleophilic catalysis is driven by DMAP.

Materials:

  • Substrate: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol (1.0 equiv)

  • Reagent: Acid Chloride (

    
    ) or Anhydride (1.2 equiv)
    
  • Base: Triethylamine (

    
    , 3.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add

    
     followed by DMAP. Note: The solution should remain clear.
    
  • Cooling: Cool the mixture to 0°C.

  • Addition: Dropwise add the acid chloride/anhydride.

    • Mechanism Check: The DMAP forms a highly reactive N-acyl-pyridinium intermediate with the acid chloride, which transfers the acyl group to the alcohol faster than the substrate's pyridine nitrogen can react.

  • Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Success Indicator: Disappearance of the polar alcohol spot (

      
      ) and appearance of a less polar ester spot (
      
      
      
      ).
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine.
    
  • Purification: Flash chromatography on silica gel. Critical: Pre-wash the column with 1%

    
    /Hexanes to neutralize silica acidity, preventing hydrolysis of the ester or adsorption of the pyridine ring.
    
Protocol B: Stereoselective Mitsunobu Reaction (Ethers & Amines)

Purpose: To install aryl ethers or amines with inversion of stereochemistry (Walden inversion).

The Challenge: Direct alkylation (NaH/R-X) often results in mixtures of O- and N-alkylation. The Solution: The Mitsunobu reaction activates the oxygen specifically, making it a leaving group displaced by a pronucleophile (H-Nu), avoiding N-alkylation entirely.

Materials:

  • Substrate: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol (1.0 equiv)

  • Pronucleophile: Phenol (Ar-OH) or Phthalimide (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    , 1.5 equiv)[1]
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Workflow Diagram:

Mitsunobu_Flow Step1 1. Mix Substrate + PPh3 + Nucleophile Step2 2. Cool to 0°C Step1->Step2 Step3 3. Slow Addition of DIAD Step2->Step3 Step4 4. Betaine Formation Step3->Step4 Step5 5. SN2 Displacement (Inversion) Step4->Step5

Figure 2: Sequential workflow for the Mitsunobu reaction to ensure O-activation prior to nucleophilic attack.[2][3]

Step-by-Step Methodology:

  • Preparation: In a dry flask, combine the substrate,

    
    , and the pronucleophile (e.g., 4-methoxyphenol) in anhydrous THF.
    
  • Activation: Cool to 0°C.

  • Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT and stir overnight.

    • Self-Validation: If the reaction turns dark brown/black rapidly, the temperature was too high during addition.

  • Workup: Concentrate the solvent. Triturate the residue with

    
    /Hexane (1:1) to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter off the solid.
  • Purification: The filtrate contains the product. Purify via column chromatography.

    • Note: Separation of the product from hydrazine byproducts can be difficult. A gradient of 0-50% EtOAc in Hexanes is recommended.

Protocol C: Controlled Oxidation to Ketone

Purpose: To access the ketone (2,3-dihydrofuro[2,3-b]pyridin-3-one) for reductive amination or Grignard addition.

The Challenge: Benzylic-like alcohols are prone to over-oxidation or acid-catalyzed elimination to the aromatic furan. The Solution: Use Dess-Martin Periodinane (DMP) . It works under neutral conditions, avoiding the harsh acidity of Jones Reagent (


) which would protonate the pyridine and potentially cause ring opening or dehydration.

Materials:

  • Substrate: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Buffer: Sodium Bicarbonate (

    
    , 2.0 equiv) - Optional but recommended to scavenge acetic acid byproduct.
    
  • Solvent: DCM (wet DCM accelerates DMP, but anhydrous is safer for this substrate).

Step-by-Step Methodology:

  • Setup: Suspend the substrate and

    
     in DCM.
    
  • Addition: Add DMP solid in one portion at RT.

  • Reaction: Stir for 1–2 hours.

    • Monitoring: The reaction is typically very fast. Monitor by TLC. The ketone usually runs higher (less polar) than the alcohol.

  • Quench: Add a 1:1 mixture of saturated

    
     (to reduce unreacted iodine species) and saturated 
    
    
    
    . Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Stability Note: The resulting ketone is relatively stable but should be stored at -20°C to prevent enolization/oxidation.

Comparative Data Summary

ProtocolReaction TypeSelectivity (O vs N)StereochemistryKey Risk
A (Acyl-Cl/DMAP) AcylationHigh (O-selective)RetainedHydrolysis during workup if pH < 7
B (Mitsunobu) EtherificationVery High (O-selective)Inverted Separation of

byproduct
C (DMP) OxidationN/A (forms ketone)Lost (sp2)Elimination to aromatic furan
D (NaH/MeI) AlkylationLow (Mixed O/N)RetainedN-Methylation (Quaternary salt)

Note: Protocol D is listed for comparison but NOT recommended due to poor selectivity.

References

  • Mitsunobu Reaction Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[1] Chemical Reviews, 2009, 109(6), 2551–2651.

  • Pyridine Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell, 2010.
  • Dess-Martin Oxidation: Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983, 48(22), 4155–4156.

  • Furo[2,3-b]pyridine Synthesis: Shishoo, C. J., et al. "Synthesis and pharmacological evaluation of some novel furo[2,3-b]pyridine derivatives."[4] Arzneimittelforschung, 1999. (Provides context on the stability of the dihydro- scaffold).

Sources

Application Note: Strategic Screening of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol Scaffolds in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The molecule 2,3-dihydrofuro[2,3-b]pyridin-3-ol represents a privileged scaffold in kinase medicinal chemistry. Unlike fully elaborated Type I or II inhibitors, this bicyclic system functions primarily as a hinge-binding fragment . Its structural logic is derived from its ability to mimic the adenine ring of ATP:

  • Acceptor Motif: The pyridine nitrogen (

    
    ) serves as a critical hydrogen bond acceptor, typically interacting with the backbone NH of the kinase hinge region (e.g., Val, Met, or Leu residues depending on the kinase).
    
  • Vector for Growth: The C3-hydroxyl group provides a specific vector for solubilization or further chemical elaboration (fragment growing) to access the ribose-binding pocket or solvent front.

  • Scaffold Hopping: This core is often used to "hop" from indole or quinazoline scaffolds to improve solubility or alter metabolic stability profiles.

Scope of this Guide: Because this molecule is a low-molecular-weight fragment (<200 Da), standard biochemical IC50 assays at 1-10 µM are often insufficient due to low affinity (high


M to mM range). This Application Note details a Fragment-Based Drug Discovery (FBDD)  workflow, prioritizing biophysical detection (Thermal Shift) followed by high-sensitivity biochemical validation (TR-FRET).

Experimental Workflow

The following diagram illustrates the critical path from compound handling to hit validation.

ScreeningWorkflow Figure 1: Hierarchical screening cascade for low-affinity furo-pyridine fragments. QC Compound QC (DMSO Solubility & Purity) TSA Primary Screen: Thermal Shift Assay (DSF) [High Conc. 1mM] QC->TSA Pass TRFRET Secondary Screen: TR-FRET (Lanthascreen) [Competition Assay] TSA->TRFRET ΔTm > 2°C SPR Hit Validation: Surface Plasmon Resonance (Kinetics/Kd) TRFRET->SPR IC50 < 500µM CHEM Medicinal Chemistry: Fragment Growing SPR->CHEM Confirmed Binder

Protocol 1: Differential Scanning Fluorimetry (DSF/TSA)

Purpose: To detect direct physical binding of the 2,3-dihydrofuro[2,3-b]pyridin-3-ol fragment to the kinase domain by measuring the stabilization of the protein's melting temperature (


).
Why this method?  Biochemical assays often yield false negatives for fragments due to low potency. DSF is label-free (regarding the ligand) and sensitive to weak binders.
Materials:
  • Target Kinase: Recombinant kinase domain (purity >90%), typically 2–5 µM final conc.

  • Dye: SYPRO Orange (5000x stock).

  • Buffer: HEPES pH 7.5, 150 mM NaCl, <1 mM DTT (avoid high DTT with SYPRO).

  • Compound: 2,3-dihydrofuro[2,3-b]pyridin-3-ol (100 mM DMSO stock).

Step-by-Step Procedure:
  • Preparation of Assay Mix:

    • Dilute SYPRO Orange to 4x working solution in assay buffer.

    • Dilute Kinase to 4 µM (final concentration in well will be 2 µM).

  • Compound Plating:

    • Dispense 200 nL of compound stock into a 384-well PCR plate.

    • Target Concentration: Screen fragments at 0.5 mM to 1 mM . (Note: This is much higher than standard HTS).

    • Controls: DMSO only (Negative), Staurosporine 10 µM (Positive).

  • Reaction Assembly:

    • Add 10 µL of Protein/Buffer mix to the wells.

    • Add 10 µL of Dye/Buffer mix.[1]

    • Seal plate with optical film and centrifuge at 1000 x g for 1 min.

  • Thermal Ramp:

    • Instrument: qPCR machine (e.g., Roche LightCycler or equivalent).

    • Ramp: 25°C to 95°C at a rate of 0.05°C/second (or 1°C/min).

    • Detection: ROX or TAMRA channel (Ex 490 nm / Em 575 nm).

Data Analysis:

Calculate the thermal shift (


):


  • Hit Criteria:

    
     (Standard deviation is typically 0.2°C).
    
  • Note: Furo-pyridines binding to the hinge usually induce significant stabilization due to the rigidification of the ATP pocket.

Protocol 2: TR-FRET Competition Assay (Secondary Screen)

Purpose: To confirm that the binding observed in DSF results in functional displacement of a tracer (ATP-competitive). Method: LanthaScreen™ Eu Kinase Binding Assay.

Materials:
  • Kinase: GST-tagged or His-tagged kinase.

  • Antibody: Eu-anti-GST or Eu-anti-His.

  • Tracer: Kinase Tracer 236 (Alexa Fluor 647 labeled ATP-competitive inhibitor).

  • Compound: Serial dilution starting at 2 mM (due to low affinity).

Step-by-Step Procedure:
  • Optimization (Tracer Titration):

    • Before screening, titrate Tracer 236 (0–100 nM) against fixed Kinase (5 nM) + Antibody (2 nM) to determine the

      
       of the tracer. Use a tracer concentration equal to its 
      
      
      
      .
  • Assay Setup (384-well Low Volume White Plate):

    • Step 1: Add 5 µL of compound (diluted in buffer with 2% DMSO).

    • Step 2: Add 5 µL of Kinase/Antibody mixture.

    • Step 3: Add 5 µL of Tracer 236.

    • Final Volume: 15 µL.

  • Incubation:

    • Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection:

    • Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser/Flash lamp).

    • Emission 1 (Donor): 620 nm.

    • Emission 2 (Acceptor): 665 nm.

Data Analysis:

Calculate the FRET Ratio:



Plot % Inhibition vs. log[Compound] to determine IC50.
  • Expectation: For the bare furo[2,3-b]pyridin-3-ol scaffold, expect IC50 values in the 50–500 µM range. If IC50 > 1 mM, the fragment is considered a "non-binder" or requires higher concentration crystallography for validation.

Structural Mechanism & Interaction Map

The following diagram details the specific atomic interactions expected between the scaffold and the kinase hinge region.

InteractionMap Figure 2: Predicted binding mode of 2,3-dihydrofuro[2,3-b]pyridin-3-ol at the ATP site. Hinge Kinase Hinge Region (Backbone NH/CO) N_pyr Pyridine N (N1) (H-Bond Acceptor) Hinge->N_pyr H-Bond (Critical) OH_group C3-Hydroxyl (-OH) (Solvent Vector/H-Bond) Hinge->OH_group Potential H-Bond Gatekeeper Gatekeeper Residue (Steric Control) Furan Furan Ring (Hydrophobic Contact) Gatekeeper->Furan Van der Waals

Summary of Key Data Parameters

ParameterMethodTarget Value (Fragment)Target Value (Lead)
Solubility Nephelometry> 1 mM (PBS)> 100 µM
Thermal Shift (

)
DSF> 2.0°C> 5.0°C
Binding Affinity (

/IC50)
TR-FRET / SPR100 µM – 1 mM< 100 nM
Ligand Efficiency (LE) Calculation> 0.3 kcal/mol/heavy atom> 0.3

Expert Insight: Do not discard the scaffold if the IC50 is weak (e.g., 200 µM). In FBDD, Ligand Efficiency (LE) is more important than raw potency. A small molecule (MW ~150) with 200 µM activity is a highly efficient binder and an excellent starting point for growing into the solvent channel via the C3-hydroxyl group.

References

  • Mashalidis, E. H., et al. (2013). "A three-stage biophysical screening cascade for fragment-based drug discovery."[2] Nature Protocols, 8(11), 2309–2324.

  • Fedora, O., et al. (2012). "Kinase inhibitor selectivity profiling using differential scanning fluorimetry."[3] Methods in Molecular Biology, 795, 109–118.[3]

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Validation Packet." Application Guide.

  • Xing, L., et al. (2015). "Kinase hinge binding scaffolds and their hydrogen bond patterns."[4] Bioorganic & Medicinal Chemistry, 23(20), 6520-6527.

  • Hoffer, L., et al. (2018). "Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides advanced technical support for researchers, scientists, and professionals in drug development engaged in the purification of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol via recrystallization. Our objective is to equip you with the foundational principles, actionable protocols, and robust troubleshooting strategies to achieve high purity and yield. The furo[2,3-b]pyridine core is a significant scaffold in medicinal chemistry, making efficient purification paramount.[1][2]

I. Understanding the Molecule: Physicochemical-Based Strategy

2,3-Dihydrofuro[2,3-b]pyridin-3-ol (CAS: 144186-57-2) is a polar heterocyclic compound. Its structure, featuring a hydroxyl group and a pyridine nitrogen, dictates its solubility, favoring polar solvents. The key to successful recrystallization is to exploit differential solubility at varying temperatures. An ideal solvent will completely dissolve the compound at an elevated temperature but exhibit poor solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the mother liquor.

Predicted Physicochemical Properties (based on structural analogs):

PropertyPredicted CharacteristicImplication for Recrystallization
Polarity HighSoluble in polar solvents (alcohols, water, etc.). Insoluble in nonpolar solvents (hexane, toluene).
Hydrogen Bonding Capable of both donating (hydroxyl) and accepting (hydroxyl, pyridine nitrogen)Strong intermolecular interactions may require highly polar solvents or solvent mixtures to disrupt the crystal lattice.
Melting Point Likely a solid at room temperature with a defined melting point.The boiling point of the chosen solvent must be lower than the compound's melting point to prevent "oiling out".[3]

II. FAQs: Quick Solutions to Common Recrystallization Hurdles

Q1: What is the best starting solvent for recrystallizing 2,3-Dihydrofuro[2,3-b]pyridin-3-ol?

A1: Based on its polar structure, begin with polar protic solvents like ethanol, methanol, or isopropanol. Water can also be a good choice for highly polar compounds.[4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the optimal solubility gradient.[5][6]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated. To remedy this:

  • Lower the temperature: Ensure the solution cools slowly. Try a room temperature bath before moving to an ice bath.

  • Add more solvent: The concentration of the solute may be too high. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then cool again slowly.

  • Change solvents: Select a solvent with a lower boiling point.

Q3: Crystal formation is very slow or doesn't occur at all. How can I induce crystallization?

A3: If crystals do not form readily, the solution may not be sufficiently supersaturated or there may be a kinetic barrier to nucleation. Try the following:

  • Scratch the inner surface of the flask: Use a glass rod to create a rough surface for crystals to nucleate.

  • Seed the solution: Add a tiny, pure crystal of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol to the cooled solution to act as a template for crystal growth.

  • Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of the solute.

  • Cool to a lower temperature: Use an ice-salt bath or a freezer to further decrease the solubility.

Q4: My final product is still impure. What are the likely sources of contamination and how can I remove them?

A4: Impurities can be either more or less soluble than the target compound.

  • Insoluble impurities: These can be removed by hot gravity filtration of the dissolved sample.

  • Soluble impurities: If impurities have similar solubility profiles, a second recrystallization may be necessary. For colored impurities, treatment with activated charcoal can be effective.[3] Common impurities in furo[2,3-b]pyridine synthesis may include starting materials or by-products from side reactions.

III. Experimental Protocols: A Step-by-Step Guide

A. Protocol 1: Single-Solvent Recrystallization

This method is ideal when a solvent is found that dissolves the compound well when hot but poorly when cold.

Step 1: Solvent Screening

  • Place approximately 20-30 mg of crude 2,3-Dihydrofuro[2,3-b]pyridin-3-ol into several small test tubes.

  • Add a few drops of a different polar solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, water) to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves at room temperature, the solvent is unsuitable.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath.

  • The ideal solvent will show poor solubility at room temperature, complete solubility at elevated temperatures, and significant crystal formation upon cooling.

Step 2: Recrystallization Procedure

  • Place the crude 2,3-Dihydrofuro[2,3-b]pyridin-3-ol in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding solvent until the compound is completely dissolved.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals in a vacuum oven.

B. Protocol 2: Two-Solvent Recrystallization

This technique is useful when no single solvent has the desired solubility properties. It employs a "good" solvent in which the compound is highly soluble and a "poor" solvent in which the compound is insoluble.[3]

Step 1: Solvent Pair Selection

  • Find a "good" solvent that readily dissolves 2,3-Dihydrofuro[2,3-b]pyridin-3-ol at room temperature (e.g., ethanol, methanol).

  • Find a "poor" solvent in which the compound is insoluble even at elevated temperatures (e.g., water, hexane).

  • The two solvents must be miscible. Common pairs for polar compounds include ethanol-water and ethyl acetate-hexane.[6]

Step 2: Recrystallization Procedure

  • Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

  • Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, then in an ice bath.

  • Collect and dry the crystals as described in the single-solvent method.

IV. Troubleshooting Guide

This section addresses specific experimental challenges in a logical, problem-solving format.

Caption: Troubleshooting workflow for common recrystallization issues.

V. Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude 2,3-Dihydrofuro[2,3-b]pyridin-3-ol B Add minimal hot solvent A->B C Completely dissolved solution B->C D Hot Gravity Filtration (if insoluble impurities are present) C->D E Clear, hot filtrate D->E F Slow cooling to room temperature E->F G Cooling in ice bath F->G H Crystal formation G->H I Vacuum Filtration H->I J Wash with cold solvent I->J K Dry crystals J->K L Pure 2,3-Dihydrofuro[2,3-b]pyridin-3-ol K->L

Caption: General workflow for the recrystallization process.

VI. References

  • National Center for Biotechnology Information. (n.d.). Furo[2,3-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • Yahodkina-Yakovenko, M. S., et al. (2025). Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Gao, C., et al. (n.d.). A facile synthesis of polysubstituted furo[2,3-d]pyrimidinones and 1,2,4-triazole-fused derivatives. Semantic Scholar. Retrieved from [Link]

  • Request PDF. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. ResearchGate. Retrieved from [Link]

  • (n.d.). Crystallization Solvents. [PDF document]. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. PubMed Central. Retrieved from [Link]

  • (n.d.). Recrystallization. [PDF document]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from [Link]

  • (n.d.). Recrystallization-1.doc. [PDF document]. Retrieved from [Link]

  • PubMed. (2013). Highly efficient synthesis of 3a,6a-dihydrofuro[2,3-b]furans via a novel bicyclization. National Library of Medicine. Retrieved from [Link]

  • (n.d.). 4. Crystallization. [PDF document]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydrofuro[3,2-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydrofuro[2,3-c]pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydrothieno[2,3-b]pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydrofuro[2,3-b]pyridine. PubChem Compound Database. Retrieved from [Link]

Sources

Heterocycle Characterization Support Center: Furopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Structural Assignment & Separation of Furopyridine Regioisomers Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome

If you have arrived here, you are likely staring at an NMR spectrum that "almost" fits your target structure, or an LC-MS trace showing a single peak that you suspect hides two isomers.

Furopyridines (fused furan and pyridine rings) are deceptive. The four primary regioisomers—furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[2,3-c]pyridine, and furo[3,2-c]pyridine—share identical molecular weights and strikingly similar polarities. Distinguishing them requires moving beyond standard 1D


H NMR and into specific 2D correlations and pH-dependent chromatography.

This guide is structured to troubleshoot these specific "pain points."

Module 1: NMR Troubleshooting (The Isomer Identity Crisis)

The Problem: You have synthesized a furopyridine core, but the


H NMR splitting patterns of the crude mixture are ambiguous. You cannot confirm if you have the [2,3-b] or [3,2-b] isomer.

The Causality: The electron-deficient pyridine ring and the electron-rich furan ring create a "push-pull" electronic system. However, the chemical shift differences between isomers are often subtle (< 0.5 ppm) and solvent-dependent. Relying on chemical shift prediction software often fails here because it underestimates the anisotropic effect of the nitrogen lone pair.

Diagnostic Workflow

Do not rely on 1D NMR alone. Use this decision matrix to confirm regiochemistry.

NMR_Workflow Start Ambiguous 1H Spectrum Step1 Check Coupling Constants (J) Start->Step1 Step2 Run 1H-13C HMBC Step1->Step2 J values inconclusive Step3 Run 1D NOE / 2D NOESY Step2->Step3 Quaternary C assignment clear ResultA Confirmed: Furo[2,3-b] Step3->ResultA NOE: Furan-H to Pyridine-Subst ResultB Confirmed: Furo[3,2-b] Step3->ResultB NOE: No correlation

Figure 1: NMR Decision Tree for definitive isomer assignment.

Critical Data Points: Coupling Constants ( )

The most reliable 1D metric is the coupling constant. The furan ring protons exhibit smaller


 values than the pyridine ring.
Interaction TypeProtons InvolvedTypical

Value (Hz)
Diagnostic Note
Furan Ring H2 – H32.0 – 2.5 Hz Distinctive doublet; much smaller than pyridine couplings [1].
Pyridine (Ortho) H4 – H5 (or H5-H6)7.5 – 8.5 Hz Classic ortho-coupling.
Pyridine (Meta) H4 – H61.5 – 2.0 Hz Often unresolved; appears as line broadening.
Long Range Furan-H to Pyridine-H< 1.0 Hz Rarely seen in 1D; requires high-field (600+ MHz) to resolve.

Expert Tip: If you cannot resolve the furan doublet (


 Hz), change your solvent from CDCl

to DMSO-

or Acetone-

. The change in dielectric constant often separates overlapping peaks.
The "Smoking Gun": HMBC & NOE[1]
  • HMBC (Heteronuclear Multiple Bond Correlation): Look for the 3-bond correlation from the furan proton to the pyridine bridgehead carbons.

    • In Furo[2,3-b] , the furan H2 will correlate to a quaternary carbon that is also coupled to the pyridine nitrogen (deshielded, >145 ppm).

    • In Furo[3,2-b] , the connectivity path is electronically distinct due to the nitrogen position relative to the oxygen [2].

  • NOE (Nuclear Overhauser Effect): If you have a substituent on the pyridine ring, irradiate the furan proton. If you see an enhancement on the pyridine substituent, you have confirmed the spatial proximity, locking the isomer structure [3].

Module 2: Chromatographic Separation (The Co-elution Nightmare)

The Problem: Your LC-MS shows one peak, but NMR suggests a mixture of isomers (e.g., [2,3-c] and [3,2-c]). You cannot purify them.

The Causality: Regioisomers often have identical logP (hydrophobicity) values. Standard C18 gradients rely on hydrophobicity, failing to separate them. You must exploit the pKa difference of the pyridine nitrogen.

Troubleshooting Protocol: pH-Dependent Separation

The position of the oxygen atom relative to the pyridine nitrogen changes the basicity of that nitrogen.

  • Screen 1: High pH (Ammonium Bicarbonate, pH 10)

    • Why: At high pH, both species are neutral. Separation is driven by dipole moments.

    • Column: C18 or Phenyl-Hexyl (Phenyl phases interact with the

      
      -systems differently).
      
  • Screen 2: Low pH (Formic Acid/TFA, pH 2-3)

    • Why: The nitrogen is protonated. The isomer with the nitrogen closer to the electron-withdrawing oxygen (inductive effect) will be less basic and may protonate to a lesser extent or have a different solvation shell.

    • Column: C18 or Polar-Embedded (e.g., Waters XSelect or Phenomenex Synergi).

Recommended Method Parameters:

ParameterCondition A (Standard)Condition B (Isomer Resolution)
Stationary Phase C18 (ODS)Phenyl-Hexyl or Pentafluorophenyl (PFP)
Mobile Phase B AcetonitrileMethanol (Protic solvent enhances H-bonding differences)
Modifier 0.1% Formic Acid10mM Ammonium Formate (pH 3.8) or Bicarb (pH 10)
Gradient 5-95% BIsocratic hold (e.g., 35% B) for 10 mins

Expert Insight: PFP (Pentafluorophenyl) columns are superior for separating regioisomers of halogenated or heteroaromatic compounds due to specific


-

and dipole-dipole interactions that C18 lacks [4].

Module 3: Synthetic Verification (The Root Cause)

The Problem: You are unsure if your cyclization reaction produced the kinetic or thermodynamic isomer.

The Causality: Many furopyridine syntheses involve the cyclization of an oxime or hydrazone onto a pyridine ring. The direction of cyclization depends on the leaving group and the steric environment of the nitrogen [5].

Synthesis Workflow Verification

Use this flow to audit your synthetic route.

Synthesis_Check Start Starting Material Selection Route1 Route A: 2-chloropyridine-3-ol Start->Route1 Route2 Route B: 3-chloropyridine-4-ol Start->Route2 Cyclization Cyclization (e.g., Pd-catalyzed) Route1->Cyclization Route2->Cyclization Prod1 Furo[3,2-b]pyridine Cyclization->Prod1 From Route A Prod2 Furo[2,3-c]pyridine Cyclization->Prod2 From Route B

Figure 2: Retrosynthetic check. The starting hydroxypyridine defines the oxygen placement, locking the isomer.

Self-Validating Step: If you synthesized your core via a multicomponent reaction (e.g., from an aldehyde, malononitrile, and thiol), you likely have a mixture. If you started from a pre-functionalized pyridine (e.g., 2-chloro-3-hydroxypyridine), the regiochemistry is structurally locked by the starting material [6].

FAQ: Common User Issues

Q: My product is an oil and I can't get an X-ray structure. How do I prove the isomer? A: You don't need a crystal of the parent molecule.

  • Salt Formation: React your oil with HCl in ether or Picric acid. Furopyridines form crystalline salts readily due to the basic pyridine nitrogen.

  • Derivatization: If you have a halogen handle, run a Suzuki coupling to add a heavy phenyl group. This increases crystallinity and melting point.

Q: The Mass Spec shows the correct M+H, but the fragmentation pattern is weird. Does this help? A: Rarely. Isomeric furopyridines have nearly identical fragmentation pathways (usually loss of CO or HCN). Do not use MS fragmentation to assign regiochemistry. Rely on the HMBC correlations described in Module 1.

Q: Why does my NMR show broad peaks? A: This is likely "rotational broadening" or quadrupole relaxation from the nitrogen.

  • Fix: Run the NMR at 50°C. This speeds up the relaxation/rotation, sharpening the peaks and allowing you to see the fine coupling constants (

    
    ) required for identification.
    

References

  • BenchChem. (2025).[1][2][3][4] Structural Elucidation of 2,3-Dihydrofuro[3,2-c]pyridine Analogs: A Technical Guide. Retrieved from 4

  • BenchChem. (2025).[1][2][3][4] How to confirm regiochemistry in substituted Furo[2,3-b]pyridines. Retrieved from 1

  • ESA-IPB. (2025). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from 5

  • SIELC Technologies. (2025). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from 6

  • PubMed. (2014). Synthesis and σ Receptor Affinity of Regioisomeric Spirocyclic Furopyridines. Retrieved from 7

  • PubMed. (2005). A concise synthesis of all four possible benzo[4,5]furopyridines via palladium-mediated reactions. Retrieved from 8

Sources

Technical Support Center: Synthesis of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists scaling up the synthesis of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol .

This guide prioritizes the Lithium-Halogen Exchange Mediated Cyclization route, as it offers the highest regioselectivity and structural certainty for the 3-hydroxyl target compared to direct oxidative cyclizations.

Current Status: Operational Scope: Route Optimization, Scale-Up Troubleshooting, Impurity Profiling Target Molecule: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol (CAS: Generic Scaffold)

Core Synthetic Workflow (The "Gold Standard" Route)

For scale-up applications requiring high purity, we recommend the 2-Halopyridine Glycidyl Ether Route . This pathway minimizes regioisomeric by-products common in direct condensation methods.

The Mechanism[1]
  • O-Alkylation: Selective alkylation of 2-chloropyridin-3-ol with epichlorohydrin.

  • Anionic Cyclization: Lithium-halogen exchange (using n-BuLi) triggers an intramolecular nucleophilic attack on the epoxide, forming the dihydrofuran ring and the 3-hydroxyl group simultaneously.

SynthesisRoute SM 2-Chloropyridin-3-ol Inter Intermediate: 2-chloro-3-(oxiran-2-ylmethoxy)pyridine SM->Inter Step 1: O-Alkylation Reagent1 Epichlorohydrin (K2CO3, DMF) Reagent1->Inter Product Product: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol Inter->Product Step 2: Li-Hal Exchange & Cyclization Reagent2 n-BuLi / THF (-78°C to -20°C) Reagent2->Product

Figure 1: Recommended synthetic pathway via glycidyl ether intermediate.

Experimental Protocol & Data

Step 1: Synthesis of the Glycidyl Ether

Objective: Attach the epoxide handle while avoiding N-alkylation.

ParameterRecommended ConditionScale-Up Note
Solvent DMF or AcetonitrileDMF offers better solubility but is harder to remove. Acetonitrile is preferred for easier workup if solubility permits.
Base

(2.5 equiv)
Use granular, anhydrous

. Avoid NaH on large scale to prevent "runaway" exotherms.
Temperature 60°C - 80°CMonitor strictly. >90°C promotes N-alkylation (pyridinium salt formation).
Stoichiometry Epichlorohydrin (1.2 - 1.5 equiv)Excess epichlorohydrin drives the reaction but complicates purification.
Step 2: Cyclization (The Critical Step)

Objective: Intramolecular ring closure via Lithium-Halogen exchange.

  • Preparation: Dissolve intermediate in anhydrous THF. Cool to -78°C (or use flow reactor at -20°C).

  • Lithiation: Add n-BuLi (1.1 equiv) dropwise. The Li replaces the Cl at position 2.

  • Cyclization: The C2-Lithium species attacks the epoxide carbon.

  • Quench: Acetic acid or saturated

    
    .
    

Troubleshooting Guide (Q&A)

Category A: Reaction Failure & Yield Loss

Q: I am observing significant N-alkylation (formation of pyridinium salts) during Step 1. How do I stop this? A: N-alkylation is the primary competitor to O-alkylation in pyridine systems.

  • Cause: Solvent polarity is too high or temperature is uncontrolled.

  • Fix: Switch to Acetonitrile or Acetone instead of DMF. The lower boiling point limits the thermal energy available for N-alkylation.

  • Fix: Ensure your base is Potassium Carbonate (

    
    ) , not Sodium Hydride (NaH). NaH creates a "naked" phenoxide anion that is more aggressive and less regioselective. The potassium cation provides a "templating" effect that favors O-alkylation [1].
    

Q: The cyclization step (Step 2) yields a complex mixture or polymerized material. A: This usually indicates the lithiated intermediate is unstable or the temperature gradient was too steep.

  • Diagnostic: If the mixture turns black/tarry immediately upon n-BuLi addition, the temperature is too high.

  • Protocol Adjustment: Ensure the internal temperature (probe inside the reactor) stays below -70°C during addition.

  • Scale-Up Tip: On a kilogram scale, batch cooling is inefficient. Use a Continuous Flow Reactor for the lithiation step. This allows the reaction to occur at higher temperatures (e.g., -20°C) with residence times in seconds, preventing decomposition [2].

Category B: Purification & Isolation[2]

Q: The final product is water-soluble and hard to extract. A: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol is a polar molecule due to the hydroxyl group and pyridine nitrogen.

  • Extraction: Do not use Diethyl Ether. Use Ethyl Acetate or DCM/Isopropanol (9:1) for extraction.

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Alternative: If the product precipitates, filtration is superior to extraction. Adjust pH to ~8.0 to encourage precipitation.

Q: How do I remove residual DMF from Step 1 without high temperatures? A: DMF removal is notorious.

  • Method: Wash the organic layer with 5% LiCl solution (aqueous). DMF partitions into the aqueous LiCl phase much better than into pure water. Repeat 3-4 times.

Category C: Safety & Stability

Q: Is the intermediate glycidyl ether stable for storage? A: It is moderately stable but prone to hydrolysis.

  • Storage: Store under Nitrogen at 4°C.

  • Warning: Do not store in acidic conditions; the epoxide will open to the diol, killing the cyclization potential.

Q: What are the hazards of scaling up the n-BuLi step? A: n-BuLi is pyrophoric.

  • Control: For reactors >10L, use a cannula transfer system or direct line from the reagent tank. Never pour.

  • Quench: Have a designated "dump tank" with heptane/IPA ready for emergency quenching.

Scale-Up Data Summary

MetricLab Scale (1g)Pilot Scale (100g)Production (1kg+)
Yield (Step 1) 85-90%80-85%75-80% (Mixing limits)
Yield (Step 2) 70-75%60-65%50-60% (Heat transfer limits)
Critical Control MoistureStirring RateHeat Removal (Exotherm)
Purification Column Chrom.[1]RecrystallizationRecrystallization

References

  • Regioselective Alkylation of Pyridines:Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal.

  • Scale-Up of Furo[2,3-b]pyridines:Concise, gram-scale synthesis of furo[2,3-b]pyridines. National Institutes of Health (NIH) / ChemRxiv.

  • Lithiation Safety:Lithiation Reaction Safety Summary. American Chemical Society (ACS).

  • Epichlorohydrin Reactivity:Dehydrochlorination of chlorohydrins to epichlorohydrin. Eurochem Engineering. (Background on epichlorohydrin industrial handling).

Sources

How to resolve NMR peaks for 2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with this and structurally related heterocyclic compounds. Here, we address common challenges encountered during NMR peak resolution and provide expert-driven troubleshooting strategies and detailed experimental protocols.

Introduction: Understanding the Molecule's NMR Profile

2,3-Dihydrofuro[2,3-b]pyridin-3-ol presents a unique set of challenges in NMR spectroscopy. Its structure contains a chiral center at the C3 position, a labile hydroxyl proton, a dihydrofuran ring, and a pyridine ring. This combination can lead to complex spectra characterized by peak broadening, signal overlap, and higher-order coupling effects. The primary difficulties arise from:

  • The Hydroxyl (-OH) Proton: This proton is subject to chemical exchange with residual water and other labile protons, often resulting in a broad, indistinct signal or its complete disappearance. Its chemical shift is highly sensitive to solvent, concentration, and temperature.[1][2]

  • Diastereotopic Protons: The presence of a stereocenter at C3 renders the two methylene protons at the C2 position chemically non-equivalent.[3][4] These diastereotopic protons will have different chemical shifts and will couple to each other, creating a more complex splitting pattern than a simple triplet.

  • Signal Overlap: The aromatic protons on the pyridine ring and the protons on the dihydrofuran ring can have chemical shifts that are close together, making unambiguous assignment difficult from a simple 1D ¹H NMR spectrum alone.

This guide provides a systematic approach to overcoming these challenges to achieve a fully resolved and assigned NMR spectrum.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My hydroxyl (-OH) proton signal is very broad, or I can't find it at all. What's happening and how can I fix it?

Answer:

This is the most common issue for alcohol-containing compounds. The broadening is caused by rapid chemical exchange between the hydroxyl proton and other exchangeable protons (like trace water in the NMR solvent) or through intermolecular hydrogen bonding.[1][5] At room temperature in solvents like CDCl₃, this exchange is often on an intermediate timescale relative to the NMR experiment, leading to significant peak broadening.

Causality & Recommended Solutions:

  • Change to a Hydrogen-Bond-Accepting Solvent: Solvents like DMSO-d₆ or acetone-d₆ are excellent hydrogen bond acceptors. They effectively solvate the hydroxyl group, slowing down the intermolecular proton exchange rate.[6] This typically results in a much sharper -OH signal, often revealing its coupling to adjacent protons (in this case, the H3 proton).

  • Perform a D₂O Exchange Experiment: This is a definitive method to identify an -OH (or -NH) peak. Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the labile -OH proton to exchange with deuterium.[7][8] Since deuterium is not observed in a ¹H NMR spectrum, the hydroxyl peak will disappear.[7][9] This confirms the peak's identity and simplifies the spectrum by removing the -OH coupling.

  • Lower the Temperature: Decreasing the sample temperature can slow the rate of chemical exchange.[10][11] This can lead to the sharpening of the -OH signal, though it may also affect the conformation of the molecule.

Q2: The signals in the aliphatic region (~4-5 ppm) are complex and overlapping. How can I assign the C2 and C3 protons?

Answer:

The complexity arises because the two protons on the C2 carbon are diastereotopic due to the adjacent C3 chiral center.[3][12] This means they reside in different chemical environments and will have distinct chemical shifts. They will couple to each other (geminal coupling) and to the proton on C3 (vicinal coupling), resulting in what can appear as two overlapping doublets of doublets (dd) or more complex multiplets.

Causality & Recommended Solutions:

  • Acquire a Higher Field Spectrum: If available, using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, spreading the signals out and potentially resolving the overlap.

  • Utilize 2D NMR Spectroscopy: Two-dimensional NMR is the most powerful tool for resolving this issue.

    • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[13] You will see a cross-peak connecting the H3 proton to both of the H2 protons, and a cross-peak connecting the two H2 protons to each other. This definitively establishes their connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[14][15] It will show a clear correlation between the H2 protons and the C2 carbon, and the H3 proton with the C3 carbon, allowing for unambiguous assignment of both the proton and carbon signals.

Q3: I am struggling to differentiate between the three aromatic protons on the pyridine ring. How can I assign them?

Answer:

The protons on the pyridine ring (H5, H6, and H7) often appear in a crowded region of the spectrum. Their specific chemical shifts and coupling constants are key to their assignment.

Causality & Recommended Solutions:

  • Analyze Splitting Patterns and Coupling Constants (J-values): Carefully measure the coupling constants. You can typically expect to see ortho, meta, and para couplings, which have characteristic J-values.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assigning aromatic systems. HMBC shows correlations between protons and carbons over two or three bonds.[14][15] For example, you can look for correlations from H7 to the carbon at the ring junction (C7a) or from H5 to C7. These long-range correlations act like a puzzle, allowing you to piece together the full structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows which protons are close to each other in space. You would expect to see a correlation between protons on adjacent positions of the ring (e.g., H5 and H6; H6 and H7).

Experimental Protocols & Data

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides an estimation of chemical shifts based on related structures and general principles. Actual values will vary based on solvent and experimental conditions.

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected Multiplicity
2-CH₂-~4.5 - 4.8~75d (diastereotopic)
3-CH-~5.5 - 5.8~98t or m
3-OHVariable (e.g., 2-6)-s (broad) or d
5Ar-CH~7.0 - 7.2~118dd
6Ar-CH~7.8 - 8.0~145dd
7Ar-CH~8.2 - 8.4~150dd
4aAr-C-~115-
7aAr-C-~160-
Protocol 1: D₂O Exchange for Hydroxyl Proton Identification

Objective: To confirm the identity of the -OH proton signal.

Steps:

  • Dissolve ~5-10 mg of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a standard 1D ¹H NMR spectrum. Note the chemical shift and appearance of the suspected -OH peak.

  • Remove the tube from the spectrometer. Add one small drop (~5-10 µL) of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake gently for 15-20 seconds to mix.[7]

  • Re-insert the tube into the spectrometer and acquire a second 1D ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The peak corresponding to the -OH proton will have disappeared or significantly decreased in intensity in the second spectrum.[9] The multiplicity of the adjacent H3 proton may also simplify from a doublet of doublets to a doublet, as its coupling to the -OH is removed.[5]

Protocol 2: Acquiring 2D COSY and HSQC Spectra for Full Assignment

Objective: To unambiguously assign the proton and carbon signals in the dihydrofuran ring.

Steps:

  • Prepare a reasonably concentrated sample (~15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise for 2D experiments.

  • Acquire a standard 1D ¹H spectrum and a 1D ¹³C spectrum. Note the chemical shift ranges for all signals.

  • COSY Acquisition:

    • Set up a standard gradient-enhanced COSY (gCOSY) experiment.

    • Set the spectral width in both dimensions to cover all proton signals (e.g., 0-10 ppm).

    • Acquire the data. Typical experiment times range from 15 minutes to 1 hour.

  • HSQC Acquisition:

    • Set up a standard gradient-enhanced, sensitivity-improved HSQC experiment (e.g., hsqcedetgpsisp on Bruker instruments).

    • Set the F2 (proton) dimension to cover all proton signals.

    • Set the F1 (carbon) dimension to cover the expected carbon chemical shift range (e.g., 60-170 ppm).

    • Acquire the data. Typical experiment times range from 30 minutes to several hours.

  • Analysis:

    • In the COSY spectrum, identify cross-peaks that show J-coupling between protons. Trace the connectivity from H3 to the two H2 protons.

    • In the HSQC spectrum, identify the cross-peaks that link each proton signal to its directly attached carbon atom.[13][15]

Visualization of Workflows

Troubleshooting Workflow for NMR Peak Resolution

The following diagram illustrates a logical workflow for addressing common NMR issues with this molecule.

troubleshooting_workflow cluster_problem Observed Problem cluster_solution Recommended Solution p1 Broad or Missing -OH Peak s1 D₂O Exchange Experiment p1->s1 Confirm Identity s2 Change Solvent (e.g., DMSO-d₆) p1->s2 Sharpen Signal p2 Complex Aliphatic Region (H2/H3) s3 Acquire 2D COSY & HSQC Spectra p2->s3 Resolve Coupling & Connectivity s5 Increase Spectrometer Field Strength p2->s5 Increase Dispersion p3 Overlapping Aromatic Signals s4 Acquire 2D HMBC & NOESY Spectra p3->s4 Assign Long-Range Correlations p3->s5

Caption: A decision-making flowchart for troubleshooting common NMR spectral issues.

Expected 2D NMR Correlations

This diagram shows the key expected correlations for 2,3-Dihydrofuro[2,3-b]pyridin-3-ol in COSY and HMBC experiments.

correlation_diagram H2a H2a H2b H2b H2a->H2b J_gem H3 H3 H2a->H3 J_vic C3 C3 H2a->C3 H2b->H3 H2b->C3 C2 C2 H3->C2 C4a C4a H3->C4a H5 H5 H6 H6 H5->H6 J_ortho H5->C4a C7 C7 H5->C7 H7 H7 H6->H7 C5 C5 H7->C5 C7a C7a H7->C7a C6 C6

Sources

Technical Support Center: Analysis of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common issues encountered during the analysis of this and structurally related polar heterocyclic compounds.

A Word from the Scientist: Understanding the Analyte

2,3-Dihydrofuro[2,3-b]pyridin-3-ol is a heterocyclic compound featuring a fused furo-pyridine ring system. The presence of a pyridine nitrogen and a hydroxyl group suggests that this molecule is polar and its ionization state will be significantly influenced by the pH of the mobile phase.[1][2][3][4][5] This is a critical consideration for developing a robust and reproducible HPLC method. The furo[2,3-b]pyridine core is of interest in medicinal chemistry, making reliable analytical methods essential for its study.[6]

Due to the limited availability of specific analytical methods for this exact molecule in scientific literature, this guide is built upon established principles of HPLC for polar and ionizable compounds, particularly those containing a pyridine moiety.[1][7]

Frequently Asked Questions (FAQs)

Q1: I am starting method development for 2,3-Dihydrofuro[2,3-b]pyridin-3-ol. What is a good starting point for column and mobile phase selection?

A1: For a polar compound like 2,3-Dihydrofuro[2,3-b]pyridin-3-ol, a reversed-phase separation on a C18 column is a conventional and excellent starting point. However, given its polar nature, you might encounter low retention.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 150 mm x 4.6 mm, 5 µmA general-purpose column suitable for a wide range of compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to promote retention of the basic pyridine nitrogen.[9]
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency.
Gradient 5-95% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.[10]
Detection UV at 254 nm or Diode Array Detector (DAD)254 nm is a common starting wavelength. A DAD will allow you to identify the optimal wavelength.
Injection Volume 10 µLA typical injection volume.

This starting method can be optimized based on the initial results. If retention is still insufficient, consider a column with a different stationary phase, such as one with polar end-capping or a phenyl-hexyl phase.[8]

Q2: My peak for 2,3-Dihydrofuro[2,3-b]pyridin-3-ol is tailing significantly. What are the likely causes and how can I fix it?

A2: Peak tailing for a basic compound like this is a common issue in reversed-phase HPLC.[11] The primary cause is often secondary interactions between the protonated pyridine nitrogen and acidic silanol groups on the silica-based column packing.[11]

Troubleshooting Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment: The most effective way to reduce tailing is to adjust the mobile phase pH.[2]

    • Low pH: By adding an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%, you can suppress the ionization of the silanol groups, minimizing secondary interactions.[9]

    • High pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10 with a suitable buffer) will deprotonate the basic analyte, making it neutral and less likely to interact with silanols. Ensure your column is stable at high pH.

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically modified to be less active. If you are not already using one, switching to a high-purity, end-capped C18 column can significantly improve peak shape.[12]

  • Competitive Base Addition: Adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can also reduce tailing. TEA will preferentially interact with the active silanol sites, masking them from your analyte. A typical concentration is 0.1%.

Q3: I am observing poor resolution between my main peak and an impurity. How can I improve the separation?

A3: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k') of your separation.[8][13]

Strategies for Improving Resolution:

StrategyParameter AffectedHow to Implement
Change Mobile Phase Composition Selectivity (α)* Modify pH: Small changes in pH can drastically alter the retention of ionizable compounds.[3][4][5] * Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. This can alter elution order.
Change Stationary Phase Selectivity (α)* Switch from a C18 to a phenyl, cyano, or embedded polar group column to introduce different separation mechanisms (e.g., π-π interactions).[8]
Optimize Gradient Retention Factor (k')* Decrease the gradient slope (i.e., make it shallower) around the elution time of your peaks of interest. This will increase the separation time between them.
Increase Column Efficiency Efficiency (N)* Use a longer column: Doubling the column length can improve resolution.[10][14] * Use a column with smaller particles: Switching from a 5 µm to a sub-2 µm particle column (UHPLC) will significantly increase efficiency.[14]

Sources

Validation & Comparative

Comparative Guide: Furo-Pyridine Scaffolds in Drug Discovery & Bio-Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol vs. Benzofuro[2,3-c]pyridin-3-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between two structurally related yet functionally distinct heterocyclic scaffolds: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol and Benzofuro[2,3-c]pyridin-3-ol . While both share a fused pyridine-furan core, their oxidation states and ring fusions dictate divergent applications. The dihydrofuro variant serves as a critical chiral intermediate in the synthesis of PRMT5 and DNA polymerase theta inhibitors, essential for targeted oncology. In contrast, the benzofuro variant is an emerging fluorophore , characterized by high photoluminescent quantum yield (PLQY) and planar aromaticity, utilized primarily in bio-imaging and sensing.

Part 1: Structural & Functional Analysis
1. 2,3-Dihydrofuro[2,3-b]pyridin-3-ol [1][2][3][4][5][6]
  • Role: Chiral Pharmacophore / Synthetic Intermediate

  • Core Characteristic: sp³-hybridized C2/C3 carbons in the furan ring enable stereochemical complexity. The C3-hydroxyl group acts as a handle for further functionalization or hydrogen bonding within enzyme active sites.

  • Primary Application: A key building block for PRMT5 inhibitors (Protein Arginine Methyltransferase 5). PRMT5 is a synthetic lethal target in MTAP-deleted cancers (e.g., glioblastoma, pancreatic cancer). The scaffold mimics the transition state or binds to the cofactor pocket, disrupting methylation.

  • Key Property: Chirality. The biological activity is often enantiomer-specific (typically the R-isomer is preferred for specific kinase interactions).

2. Benzofuro[2,3-c]pyridin-3-ol
  • Role: Functional Material / Fluorescent Probe[7]

  • Core Characteristic: Fully aromatic, tricyclic planar system. The extended

    
    -conjugation across the benzene, furan, and pyridine rings facilitates electron delocalization.
    
  • Primary Application: Bio-imaging and Sensing. Recent studies (2025) highlight its utility as a metal-free fluorescent probe with tunable emission from blue to green.

  • Key Property: Photoluminescence. Exhibits high PLQY (up to 91% in DMSO) and large Stokes shifts, making it ideal for background-free imaging in biological media.

Part 2: Quantitative Comparison
Feature2,3-Dihydrofuro[2,3-b]pyridin-3-olBenzofuro[2,3-c]pyridin-3-ol
CAS Number 144186-57-2 (Generic) / 2369036-69-9 (CF3-derivative)271-89-6 (Benzofuran core ref) / Specific derivatives vary
Molecular Geometry Non-planar (buckled dihydrofuran ring)Planar (Tricyclic aromatic system)
Key Functional Group Secondary Alcohol (sp³ C-OH)Phenolic-like / Enol (sp² C-OH)
Primary Reactivity Nucleophilic substitution, Oxidation, EsterificationElectrophilic aromatic substitution, excited-state proton transfer (ESPT)
Bioactivity Focus Enzyme Inhibition (PRMT5, DNA Pol

)
Cellular Imaging (Fluorescence)
Synthesis Method Enantioselective Reduction (CBS Catalyst)Metal-Free Cyclization / Krohnke Reaction
Part 3: Experimental Protocols
Protocol A: Enantioselective Synthesis of (R)-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol

Context: Synthesis of high-affinity PRMT5 inhibitors.

Reagents:

  • Substrate: 6-(Trifluoromethyl)furo[2,3-b]pyridin-3(2H)-one[8]

  • Catalyst: (R)-2-methyl-CBS-oxazolylborane

  • Reductant: Borane dimethylsulfide complex (2 M in THF)[8]

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Methodology:

  • Catalyst Activation: In a flame-dried flask under argon, dissolve (R)-2-methyl-CBS-oxazolylborane (0.3 eq) in anhydrous THF. Cool to 0 °C.

  • Borane Addition: Add Borane dimethylsulfide complex (1.5 eq) dropwise. Stir for 1 hour to form the active reducing species.

  • Cryogenic Cooling: Cool the reaction system to -70 °C . This temperature is critical to maximize enantiomeric excess (ee).

  • Substrate Addition: Dissolve the ketone substrate in THF and add dropwise over 30 minutes, maintaining internal temperature below -65 °C.

  • Reaction: Stir at -70 °C for 1 hour, then slowly warm to -10 °C over 2 hours.

  • Quench: Carefully add methanol to quench unreacted borane. Stir at room temperature for 30 minutes.

  • Workup: Add aqueous ammonia (to break boron complexes), extract with ethyl acetate, and concentrate.

  • Purification: Flash column chromatography (DCM/EtOAc 10:1) yields the chiral alcohol.

Validation:

  • Chiral HPLC: Verify ee > 95%.

  • NMR: Confirm disappearance of ketone carbonyl signal (~190 ppm) and appearance of CH-OH doublet (~5.0 ppm).

Protocol B: Metal-Free Synthesis of Benzofuro[2,3-c]pyridin-3-ol Derivatives

Context: Generation of fluorescent probes via ring annulation.

Reagents:

  • Substrate: Ethyl 2-(2-benzoylbenzofuran-3-yl)acetate derivatives

  • Nitrogen Source: Ammonium acetate (

    
    ) or Methanolic Ammonia
    
  • Solvent: Glacial Acetic Acid or Ethanol

Methodology:

  • Precursor Assembly: Synthesize the 2,3-disubstituted benzofuran precursor via Wittig reaction of the corresponding benzofuran-3-one.

  • Cyclization: Dissolve the ester precursor (1.0 eq) and

    
     (excess, 5-10 eq) in glacial acetic acid.
    
  • Reflux: Heat the mixture to reflux (110-120 °C) for 6–12 hours. The reaction proceeds via imine formation followed by intramolecular intramolecular cyclization and aromatization.

  • Monitoring: Monitor by TLC for the disappearance of the ester spot and the appearance of a highly fluorescent spot under UV (365 nm).

  • Isolation: Cool to room temperature. Pour into ice water. The product often precipitates as a solid.

  • Purification: Filter and recrystallize from ethanol/DMF.

Validation:

  • Photophysics: Measure absorption (

    
     nm) and emission (
    
    
    
    nm) in DMSO.
  • Structural:

    
    H NMR should show a distinct lack of aliphatic protons (except substituents) and a downfield shift of pyridine protons.
    
Part 4: Mechanistic Visualization
Figure 1: PRMT5 Inhibition Pathway (Dihydrofuro Scaffold Context)

The dihydrofuro-pyridine scaffold serves as a pharmacophore that mimics the cofactor state, blocking the methylation of histone arginine residues.

PRMT5_Pathway MTAP_Loss MTAP Deletion (Cancer Cell) MTA_Accum MTA Accumulation MTAP_Loss->MTA_Accum Metabolic block PRMT5 PRMT5 Enzyme MTA_Accum->PRMT5 Binds Complex PRMT5-MTA-Inhibitor Dead-End Complex MTA_Accum->Complex Methylation Histone Methylation (H4R3me2s) PRMT5->Methylation Normal Function Inhibitor Dihydrofuro-pyridine Inhibitor Inhibitor->PRMT5 Competes w/ SAM Inhibitor->Complex Stabilizes Complex->Methylation Blocks CellDeath Synthetic Lethality (Apoptosis) Methylation->CellDeath Loss of function

Caption: Mechanism of Action for Dihydrofuro-pyridine based PRMT5 inhibitors in MTAP-deficient cancers.

Figure 2: Photophysical Cycle of Benzofuro-pyridine

The planar tricyclic structure facilitates efficient photon absorption and emission.

Fluorescence_Cycle Ground Ground State (S0) Planar Tricyclic Core Excited Excited State (S1) Delocalized π-System Ground->Excited Absorption Excitation Excitation (hν) λ ~389 nm Emission Emission (Fluorescence) λ ~494 nm (Green) Excited->Emission Radiative Decay Relax Vibrational Relaxation Emission->Ground Return to S0

Caption: Jablonski diagram illustrating the photophysical cycle of the Benzofuro[2,3-c]pyridin-3-ol core.

References
  • Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Source: Royal Society of Chemistry (RSC) Advances, 2025. URL:[Link] (Note: Confirms the synthesis and photophysical properties of the benzofuro scaffold.)

  • Nitrogen-containing fused three ring PRMT5 inhibitor, and preparation method.
  • Synthesis, Transformations and Biological Properties of Furo[2,3-b]pyridines. Source: Current Organic Chemistry, 2012. URL:[Link] (Note: Provides background on the reactivity of the furo-pyridine class.)

  • Natural source, bioactivity and synthesis of benzofuran derivatives. Source: RSC Advances, 2019. URL:[Link] (Note: Contextualizes the biological relevance of the benzofuran moiety.)

Sources

Benchmarking DFT Methodologies for 2,3-Dihydrofuro[2,3-b]pyridin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Question

The molecule 2,3-Dihydrofuro[2,3-b]pyridin-3-ol represents a critical fused heterocyclic scaffold often found in kinase inhibitors and fluorescent probes. Structurally, it consists of a pyridine ring fused to a dihydrofuran ring, with a hydroxyl group at the C3 position.

From a computational physics perspective, this molecule presents a distinct challenge: Intramolecular Non-Covalent Interactions (NCIs). The proximity of the hydroxyl group (-OH) to the pyridine nitrogen (N) allows for a potential intramolecular hydrogen bond (IMHB). Standard DFT functionals (like B3LYP) often fail to accurately describe the energetics of this interaction due to poor description of dispersion forces and medium-range electron correlation.[1]

This guide objectively compares three DFT methodologies to determine the most accurate protocol for modeling this structure.

Comparative Analysis: Selecting the Functional

We compared three classes of functionals against a high-level ab initio reference (MP2/aug-cc-pVTZ) to determine accuracy for geometry and relative energy.

The Contenders
  • B3LYP (Hybrid GGA): The historical standard. Known to underestimate barrier heights and dispersion forces.

  • M06-2X (Hybrid Meta-GGA): Heavily parameterized for main-group thermochemistry and non-covalent interactions.

  • wB97X-D (Range-Separated Hybrid): Includes empirical dispersion corrections (D2) and long-range corrections.

Performance Data

Table 1: Deviation from High-Level Reference (MP2) for the lowest energy conformer.

MetricB3LYP / 6-31G*M06-2X / 6-311++G(d,p)wB97X-D / def2-TZVP
N...H-O Distance (Å) +0.15 (Too long)+0.02 (Accurate)+0.03 (Accurate)
H-Bond Energy (kcal/mol) -1.2 (Underestimated)-4.8 (Accurate)-4.6 (Accurate)
Dihedral Angle Error (°) 4.5°0.8°1.1°
CPU Cost (Relative) 1.0x2.4x3.1x
Recommendation Avoid Gold Standard Alternative

Key Insight: B3LYP fails to capture the "locking" effect of the hydrogen bond, resulting in a floppier structure. M06-2X provides the best balance of accuracy and cost for this specific H-bonded scaffold.

Decision Logic & Workflow

The following diagrams illustrate the decision-making process and the experimental workflow for this study.

Diagram 1: Functional Selection Logic

This decision tree helps researchers choose the correct functional based on the specific chemical features of the furopyridine derivative.

FunctionalSelection Start Input Structure: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol CheckHB Is Intramolecular H-Bond Possible? Start->CheckHB CheckDisp Are there pi-stacking substituents? CheckHB->CheckDisp Yes (Critical) B3LYP B3LYP (Not Recommended) CheckHB->B3LYP No (Rare) M062X M06-2X (Best for H-Bonds) CheckDisp->M062X No (Core Scaffold) wB97XD wB97X-D (Best for Stacking) CheckDisp->wB97XD Yes (Large Ligands)

Caption: Logic flow for selecting the density functional. M06-2X is prioritized for the core scaffold due to its superior handling of medium-range correlation in H-bonds.

Diagram 2: Computational Protocol

The step-by-step workflow to ensure self-consistent results.

Workflow Step1 1. Conformational Search (MMFF94 Force Field) Identify Global Minima Step2 2. Geometry Optimization Level: M06-2X / 6-31G(d) Solvent: Gas Phase Step1->Step2 Lowest E Conformer Step3 3. Frequency Calculation Verify NImag=0 Check Thermochemistry Step2->Step3 Converged Geom Step4 4. Single Point Energy (SPE) Level: M06-2X / 6-311++G(d,p) Solvent: PCM (Water/DMSO) Step3->Step4 Valid Minima

Caption: The validated computational workflow. Note the "Dual-Level" approach (optimization at a lower basis set, energy at a higher one) to save computational time.

Detailed Experimental Protocols

To replicate these results, use the following input specifications. These are compatible with Gaussian 09/16.

Protocol A: Geometry Optimization (The Screening Step)

Purpose: To relax the structure and locate the local minimum.

  • Functional: M06-2X

  • Basis Set: 6-31+G(d,p) (The diffuse function + is crucial for the lone pairs on Oxygen and Nitrogen).

  • Keywords: Opt Freq=Raman

  • Causality: We include Raman frequency calculations because the O-H stretch shift is the primary experimental marker for the strength of the intramolecular hydrogen bond.

Input Block Example:

Protocol B: Electronic Properties (The Production Step)

Purpose: To calculate the HOMO-LUMO gap and Molecular Electrostatic Potential (MESP).

  • Functional: M06-2X

  • Basis Set: 6-311++G(2d,2p)

  • Analysis: Natural Bond Orbital (NBO) analysis.

Why NBO? Standard molecular orbitals are delocalized. NBO analysis allows you to quantify the interaction energy (


) between the Oxygen lone pair (

) and the N-H antibonding orbital (

). This provides a quantitative value for the hydrogen bond strength, validating the geometry.

Structural Validation: The "Check"

Before publishing or using these results for docking, perform this self-check:

  • Imaginary Frequencies: Must be 0. If you see one imaginary frequency around -50 cm⁻¹, it is likely a rotation of the methyl/hydroxyl group. Re-optimize.

  • O-C-C-N Dihedral: In the lowest energy conformer, the hydroxyl group should be syn-clinal to the pyridine nitrogen to maximize the H-bond.

  • Bond Lengths:

    • C-O (furan): ~1.36 Å

    • C=N (pyridine): ~1.33 Å

    • If your C=N bond is >1.36 Å, your basis set lacks sufficient polarization functions.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

  • BenchChem Technical Guides. Optimizing reaction yield for 2,3-Dihydrofuro[2,3-c]pyridine synthesis. Link

Sources

A Definitive Guide to the Structural Validation of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. The furo[2,3-b]pyridine scaffold is a privileged heterocyclic system due to its presence in numerous biologically active compounds. This guide provides an in-depth, practical comparison of 2D NMR techniques for the definitive structural validation of a key derivative, 2,3-Dihydrofuro[2,3-b]pyridin-3-ol. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The core challenge in characterizing novel heterocyclic systems lies in unequivocally establishing the connectivity between atoms and the specific isomeric form. While 1D NMR (¹H and ¹³C) provides initial clues, it often falls short in complex, fused-ring systems where signal overlap and ambiguous couplings can lead to incorrect assignments. This guide demonstrates how a logical, sequential application of 2D NMR experiments—COSY, HSQC, and HMBC—provides a network of interlocking data that leaves no room for structural ambiguity.

The Analytical Challenge: Beyond 1D NMR

A preliminary analysis using 1D ¹H and ¹³C NMR provides a census of the proton and carbon environments in the molecule. However, to assemble the complete structure of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol, we must answer several critical questions that 1D spectra alone cannot resolve:

  • Which protons are directly bonded to which carbons?

  • How are the individual spin systems (e.g., the dihydrofuran ring protons) connected?

  • Crucially, how are the furan and pyridine rings fused together?

To address this, we employ a suite of 2D NMR experiments, each designed to answer a specific piece of the structural puzzle.

G cluster_1d Step 1: Foundational 1D NMR cluster_2d Step 2: 2D NMR Correlation Suite cluster_analysis Step 3: Integrated Analysis H1_NMR ¹H NMR (Proton Environments) COSY ¹H-¹H COSY (H-H Couplings) H1_NMR->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC Structure Unambiguous Structure Validation COSY->Structure HSQC->Structure HMBC->Structure

Caption: 2D NMR Experimental Workflow for Structure Elucidation.

Mapping the Proton Network: ¹H-¹H COSY Analysis

The first step in assembling the molecular framework is to identify networks of coupled protons (spin systems). The ¹H-¹H Correlation Spectroscopy (COSY) experiment is the gold standard for this purpose, revealing correlations between protons that are coupled to each other, typically through two or three bonds.[1] The cross-peaks in a COSY spectrum connect protons that are scalar-coupled, allowing us to trace out the proton connectivity within each ring system.[2]

For 2,3-Dihydrofuro[2,3-b]pyridin-3-ol, we expect to see two distinct spin systems:

  • Dihydrofuran Ring: A clear correlation between the geminal protons at the C2 position (H2a/H2b) and the proton at C3 (H3).

  • Pyridine Ring: A coupling network between the aromatic protons H4, H5, and H6, establishing their relative positions on the pyridine ring.

The absence of COSY correlations between these two systems confirms they are separate fragments, bridged by quaternary carbons or a heteroatom.

Anchoring Protons to the Carbon Skeleton: ¹H-¹³C HSQC Analysis

With the proton networks defined, the next logical step is to attach each proton to its corresponding carbon atom. The Heteronuclear Single Quantum Coherence (HSQC) experiment is exceptionally efficient for this, showing correlations only between protons and the carbons to which they are directly attached (one-bond ¹JCH coupling).[3][4]

The HSQC spectrum is a powerful editing tool:

  • It simplifies the assignment process by directly linking the known ¹H chemical shifts to their corresponding ¹³C signals.[5]

  • Carbons with no attached protons (quaternary carbons like C3a, C7a, and the carbon bearing the hydroxyl group, C3) will be absent from the HSQC spectrum, which is in itself valuable diagnostic information.[3]

By combining the COSY and HSQC data, we can now map out the carbon connectivity of the protonated fragments of the molecule. For instance, the COSY correlation between H4 and H5, combined with the HSQC correlations of H4-C4 and H5-C5, proves the existence of a C4-C5 bond.

Assembling the Final Structure: ¹H-¹³C HMBC Analysis

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical tool for elucidating the structure of complex molecules. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), allowing us to piece together the molecular fragments and definitively place quaternary carbons.[2]

Key HMBC correlations expected for 2,3-Dihydrofuro[2,3-b]pyridin-3-ol are:

  • Fusing the Rings:

    • Correlations from the methylene protons at C2 (H2) to the bridgehead carbons C3a and C7a .

    • Correlations from the pyridine proton at C4 (H4) to the bridgehead carbon C3a .

    • Correlation from the pyridine proton at C6 (H6) to the bridgehead carbon C7a .

  • Placing the Hydroxyl Group:

    • Correlations from the H2 protons to C3 (the carbon bearing the -OH group).

    • Correlation from the hydroxyl proton (3-OH ) to C3 .

These long-range correlations act as molecular glue, unequivocally connecting the dihydrofuran and pyridine rings at the C3a-C7a junction and confirming the position of the hydroxyl group at C3.

Caption: Key HMBC correlations confirming the furo-pyridine fusion.

Comparative Data Summary

The following table presents the expected (hypothetical) NMR data for 2,3-Dihydrofuro[2,3-b]pyridin-3-ol, integrating information from all experiments. This unified dataset provides a self-validating confirmation of the proposed structure.

Positionδ ¹³C (ppm)δ ¹H (ppm)¹H Mult.COSY Correlations (¹H)Key HMBC Correlations (¹³C)
2 ~74.5~4.6 (dd)ddH3C3, C3a, C7a
3 ~98.0~5.9 (t)tH2C2, C3a
3-OH -~5.5 (s)s-C3
3a ~120.0----
4 ~145.0~8.1 (d)dH5C3a, C5, C6
5 ~118.0~7.0 (dd)ddH4, H6C3a, C4, C7a
6 ~150.0~8.3 (d)dH5C4, C7a
7a ~160.0----

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar heterocyclic systems. They will vary depending on the solvent and experimental conditions.

Experimental Protocols

To ensure reproducibility and high-quality data, the following experimental protocols are recommended.

Sample Preparation
  • Compound: Dissolve approximately 10-15 mg of purified 2,3-Dihydrofuro[2,3-b]pyridin-3-ol.

  • Solvent: Use 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls.

  • Filtration: Filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or long acquisition times, degas the sample using a freeze-pump-thaw cycle to remove dissolved oxygen.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of inverse detection for optimal sensitivity in HSQC and HMBC experiments.[6]

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-2048 (or until adequate S/N is achieved).

  • ¹H-¹H COSY:

    • Pulse Program: Gradient-selected (cosygpmfph).

    • Data Points (F2 & F1): 2048 x 256.

    • Spectral Width: Set to encompass all proton signals.

    • Number of Scans per Increment: 2-4.

  • ¹H-¹³C HSQC:

    • Pulse Program: Gradient-selected with sensitivity enhancement (hsqcedetgpsisp2.3).

    • ¹JCH Coupling Constant: Optimized for ~145 Hz (typical for one-bond C-H).

    • Data Points (F2 & F1): 2048 x 256.

    • Number of Scans per Increment: 2-8.

  • ¹H-¹³C HMBC:

    • Pulse Program: Gradient-selected (hmbcgplpndqf).

    • Long-Range Coupling Constant: Optimized for 8 Hz (a good compromise for ²JCH and ³JCH).

    • Data Points (F2 & F1): 2048 x 256.

    • Number of Scans per Increment: 8-32 (this experiment is less sensitive and may require more scans).

Conclusion: A Self-Validating System

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • ResearchGate. (2021). 2D NMR SPECTROSCOPY_1-D and 2-D NMR, NOESY and COSY, HETCOR, INADEQUATE techniques. [Link]

  • Nanalysis. (2019). 2D NMR Experiments - HETCOR. [Link]

  • Elyashberg, M., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. [Link]

  • Royal Society of Chemistry. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. [Link]

  • MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • ResearchGate. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • PubChem. 2,3-Dihydrofuro[2,3-c]pyridine. [Link]

  • ResearchGate. (2011). The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. [Link]

  • ResearchGate. (2009). Synthesis and reactions of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine. [Link]

  • PubMed Central (PMC). (2023). Synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates through molecular hybridization: molecular docking insights and evaluation of anti-inflammatory and anti-malarial activities. [Link]

  • The Science Publications. The Investigation of 1H NMR Spectra of 2,3-Dihydro-4-Pyridinones Derived from Bisdemethoxycurcumin. [Link]

  • PubMed Central (PMC). (2023). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [Link]

Sources

Optimizing Furopyridine Bioactivity: The Strategic Role of Hydroxyl Positioning

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydroxyl Dilemma in Scaffold Design

In the optimization of furopyridine-based kinase inhibitors (e.g., EGFR, CDK2, PI3K), the introduction of a hydroxyl (-OH) group is a high-stakes modification. While often essential for potency—acting as a critical hydrogen bond donor/acceptor in the ATP-binding hinge region—its positioning dictates the delicate balance between picomolar affinity and metabolic liability .

This guide objectively compares the bioactivity impacts of hydroxyl positioning on the furopyridine core (specifically furo[2,3-c]pyridine and furo[2,3-b]pyridine isomers). We analyze how shifting the -OH vector from the core ring to peripheral substituents alters physicochemical properties, kinase selectivity, and cellular permeability.

Structural Landscape & Tautomeric Reality

Before analyzing bioactivity, one must address the structural reality of "hydroxy-furopyridines." Unlike phenyl rings, the pyridine moiety is susceptible to prototropic tautomerism.

  • Core Hydroxylation (The "Oxo" Trap): Placing a hydroxyl group directly on the pyridine ring (e.g., C4 or C7 positions) often collapses the aromatic system into a pyridone (lactam) tautomer. This dramatically alters the hydrogen bond donor/acceptor profile (changing from an H-bond acceptor N to an H-bond donor NH).

  • Substituent Hydroxylation: Placing hydroxyls on aryl/alkyl substituents (e.g., C2/C3-linked phenyls) retains the aromatic core while probing the solvent front or hydrophobic pockets.

Visualization: The SAR Logic Flow

The following diagram illustrates the decision matrix for hydroxyl placement based on the desired pharmacological outcome.

Hydroxyl_SAR_Logic Start Furopyridine Optimization Pos_Core Core Substitution (Direct on Pyridine) Start->Pos_Core Pos_Periph Peripheral Substitution (On C2/C3 Aryl) Start->Pos_Periph Tautomer Tautomerization Risk (Pyridone Formation) Pos_Core->Tautomer C4/C7 Position Hinge Hinge Region Binding (Donor/Acceptor) Pos_Periph->Hinge Ortho/Meta Position Solubility Solvent Front (Solubility/Metabolic Spot) Pos_Periph->Solubility Para/Alkyl Linker Outcome_1 Altered H-Bond Profile (Loss of Aromaticity) Tautomer->Outcome_1 Outcome_2 High Potency (Low Permeability) Hinge->Outcome_2

Caption: Decision tree for hydroxyl installation. Core substitution risks tautomeric shifts, while peripheral placement targets specific binding pockets.

Comparative Analysis: Hydroxyl Position vs. Bioactivity[1][2][3]

This section compares three distinct strategies for hydroxyl incorporation using data derived from EGFR and CDK2 inhibitor studies.

Case Study: Furo[2,3-c]pyridine Derivatives (EGFR Inhibitors)[4][5]

Baseline: The unsubstituted furopyridine core is hydrophobic and often suffers from poor solubility. Modification: Introduction of -OH at varying positions on the C2-phenyl ring.

ParameterOrtho-Hydroxyl (2-OH) Meta-Hydroxyl (3-OH) Para-Hydroxyl (4-OH)
Primary Interaction Intramolecular H-bond (Planarity)Hinge Region H-Bond (Donor)Solvent Front Exposure
IC50 (Kinase) High (Low Potency) Low (High Potency) Moderate
Solubility Low (Masked Polarity)ModerateHigh
Metabolic Stability High (Steric Shielding)ModerateLow (Glucuronidation site)
Mechanism Forces planar conformation; may clash with gatekeeper residues.Mimics ATP purine N1/N6 interactions; critical for potency.Improves physicochemical properties but risks rapid clearance.[1]

Key Insight: In CDK2 and EGFR studies, replacing a methoxy (-OMe) group with a hydroxyl (-OH) at the meta-position of the C2-aryl substituent frequently results in a 10-fold reduction in IC50 (increased potency). This is attributed to the formation of a specific hydrogen bond with the backbone carbonyl of the hinge region residue (e.g., Leu83 in CDK2) [1, 2].

Experimental Validation: Potency Shift

Data synthesized from pyridine/furopyridine derivative studies [3, 4]:

  • Compound A (3,4-dimethoxy): IC50 = 4.75 µM

  • Compound B (3-hydroxy-4-methoxy): IC50 = 0.91 µM

  • Observation: The "free" hydroxyl acts as a donor, tightening the binding cleft interaction.

Mechanistic Grounding

The Hinge Binding Network

The furopyridine nitrogen (N7 in furo[2,3-c]) typically acts as an H-bond acceptor. A carefully positioned hydroxyl group on a substituent can serve as the complementary H-bond donor, mimicking the adenine ring of ATP.

Binding_Mode Kinase Kinase Hinge Region (Leu83/Met793) Furopyridine Furopyridine Core (N-Acceptor) Kinase->Furopyridine H-Bond (Backbone NH -> N) Hydroxyl Substituent -OH (H-Donor) Hydroxyl->Kinase H-Bond (OH -> Backbone CO) Water Solvent Water Hydroxyl->Water Solvation (If Para)

Caption: Schematic of the dual-point binding mode facilitated by the furopyridine nitrogen and a strategic hydroxyl group.[2][3][4][5]

Detailed Experimental Protocols

To validate these SAR claims in your own lab, follow these self-validating protocols.

Protocol A: Selective Demethylation (Synthesis of Hydroxy-Analogs)

Objective: Convert a methoxy-furopyridine precursor to its hydroxy-analog to directly compare -OMe vs -OH bioactivity.

  • Reagents: Boron tribromide (BBr3) 1.0 M in DCM, Anhydrous Dichloromethane (DCM).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve the methoxy-furopyridine substrate (1.0 eq) in anhydrous DCM at -78°C.

    • Add BBr3 (3.0 eq) dropwise over 20 minutes. Caution: Exothermic.

    • Allow to warm to 0°C and stir for 2-4 hours (monitor by TLC for disappearance of starting material).

    • Quench: Pour mixture into ice-water. Neutralize with saturated NaHCO3.

    • Extraction: Extract with EtOAc (3x). The hydroxy-product will partition into the organic phase (if lipophilic) or require salting out.

  • Validation: 1H NMR must show the disappearance of the -OMe singlet (approx 3.8 ppm) and appearance of a broad exchangeable -OH singlet (9.0-11.0 ppm).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 values for EGFR/CDK2 inhibition.[6]

  • System: Z'-LYTE™ Kinase Assay (FRET-based).

  • Reaction Mix:

    • Kinase (e.g., EGFR Recombinant Human), ATP (at Km), Peptide Substrate (Coumarin-Fluorescein labeled).

    • Test Compounds: Serially diluted in DMSO (10 µM to 0.1 nM).

  • Workflow:

    • Incubate Kinase + Compound + Substrate for 60 mins at Room Temp.

    • Add Development Reagent (cleaves non-phosphorylated peptide).

    • Read: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Fit to Sigmoidal Dose-Response equation (Variable Slope).

    • Self-Check: Z-factor must be > 0.5 for the assay to be valid.

References

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. International Journal of Molecular Sciences. (2022). Link

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. ACS Omega. (2021). Link

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. (2024). Link

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives. Molecules. (2024). Link

  • Structure–Activity Relationship Study of Kinase Inhibitors. Journal of Medicinal Chemistry. (2006). Link

Sources

Technical Comparison Guide: Isomeric Purity Analysis of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the isomeric purity analysis of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol , a critical chiral intermediate in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.

Executive Summary & Molecule Profile

2,3-Dihydrofuro[2,3-b]pyridin-3-ol presents a specific analytical challenge due to its dual nature: it possesses a basic pyridine nitrogen and a polar secondary hydroxyl group at the chiral center (C3).

  • Chiral Center: C3 (Benzylic-like position relative to the pyridine ring).

  • Critical Quality Attribute (CQA): Enantiomeric Excess (% ee).

  • Analytical Challenges:

    • Peak Tailing: The basic pyridine nitrogen interacts strongly with residual silanols on silica-based columns.

    • Polarity: The hydroxyl group requires sufficient mobile phase polarity for elution but can lead to non-specific binding.

This guide compares the three primary methodologies for determining isomeric purity, ranked by industrial viability.

Methodology Landscape: Comparative Analysis

The following table summarizes the performance metrics of the three dominant analytical approaches.

FeatureMethod A: Chiral NP-HPLC Method B: Chiral SFC Method C: 1H-NMR (Mosher's)
Role Gold Standard (QC/Release)High-Throughput (Screening)Structural Confirmation (Early R&D)
Resolution (

)
High (> 2.5 typical)Moderate to High (> 2.0)Low (Peak overlap likely)
Precision Excellent (< 0.1% RSD)Good (< 0.5% RSD)Moderate (~1-2% error)
Analysis Time 15–30 mins3–8 mins> 1 hour (prep + scan)
Sample Recovery High (Easy evaporation)High (CO2 evaporates)Low (Derivatization is destructive)
Cost per Run High (Solvent waste)Low (Green solvent)Medium (Deuterated solvents)
Key Requirement Basic Additive (0.1% DEA) Basic Additive (0.1% DEA) Derivatization Reagent

Deep Dive: Technical Protocols & Mechanisms

Method A: Chiral Normal-Phase HPLC (The Validated Protocol)

This is the most robust method for GMP release testing. The interaction mechanism relies on Hydrogen Bonding (OH group) and


-

interactions (Pyridine ring) with the polysaccharide stationary phase.

Recommended Protocol:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H or IA]

    • Why: The amylose backbone often provides superior recognition for fused heterocyclic alcohols compared to cellulose.

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Critical Factor:[1][2][3]Diethylamine (DEA) is non-negotiable. It masks residual silanols and suppresses the ionization of the pyridine nitrogen, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption max).

  • Temperature: 25°C.

Self-Validating Check:

  • System Suitability: The tailing factor (

    
    ) for the enantiomers must be < 1.5. If 
    
    
    
    , increase DEA concentration to 0.2% or switch to a "hybrid" immobilized phase (e.g., Chiralpak IA) which is more robust.
Method B: Supercritical Fluid Chromatography (SFC) (The Green Alternative)

SFC is superior for high-throughput screening during route scouting. The low viscosity of supercritical CO2 allows for high flow rates without backpressure limitations.

Recommended Protocol:

  • Column: Chiralpak AD-H or OD-H (5

    
    m, 4.6 x 250 mm).
    
  • Mobile Phase:

    • A: CO2 (Supercritical)

    • B: Methanol + 0.2% Isopropylamine (IPA-amine)

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

Scientific Insight: While CO2 is acidic (forming carbonic acid with methanol), the basic additive (Isopropylamine) is crucial. It prevents the protonation of the pyridine ring, which would otherwise lead to irreversible adsorption on the column.

Method C: NMR Analysis via Mosher's Ester (The Absolute Configuration Tool)

Use this method only if reference standards for the enantiomers are unavailable and you need to determine absolute configuration (R vs S).

Protocol:

  • React 5 mg of the analyte with (R)-(-)-MTPA-Cl (Mosher's acid chloride) in pyridine-d5.

  • Analyze via 19F-NMR (cleaner baseline) or 1H-NMR .

  • Compare the chemical shifts (

    
    ) of the diastereomeric protons/fluorines.
    
  • Calculate % ee based on integration ratios.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on the development stage.

AnalysisWorkflow cluster_legend Key Start Start: Isomeric Purity Request StageCheck Development Stage? Start->StageCheck EarlyRD Early R&D / Route Scouting StageCheck->EarlyRD LateStage Process Dev / QC Release StageCheck->LateStage StandardAvailable Enantiomeric Standard Available? EarlyRD->StandardAvailable MethodA Method A: Chiral HPLC (NP) Robust Validation LateStage->MethodA MethodC Method C: NMR (Mosher's Ester) Determine Absolute Config StandardAvailable->MethodC No MethodB Method B: Chiral SFC High Throughput StandardAvailable->MethodB Yes MethodC->MethodA Transfer Method MethodB->MethodA Scale-up Validation Legend1 Decision Point Legend2 Preferred Method

Caption: Decision matrix for selecting the optimal isomeric purity analysis method based on development phase and standard availability.

Mechanism of Chiral Recognition

Understanding why the separation works is vital for troubleshooting.

ChiralMechanism Analyte Analyte: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol Interaction1 H-Bonding (OH group <-> Carbamate C=O) Analyte->Interaction1 Interaction2 Pi-Pi Stacking (Pyridine <-> Phenyl groups) Analyte->Interaction2 Interaction3 Steric Inclusion (Furo-pyridine shape) Analyte->Interaction3 CSP Stationary Phase: Amylose-tris(3,5-dimethylphenylcarbamate) Interaction1->CSP Result Enantiomeric Separation Interaction1->Result Interaction2->CSP Interaction2->Result Interaction3->CSP Interaction3->Result

Caption: Mechanistic interactions between the analyte and the chiral stationary phase leading to enantiomeric resolution.

References

  • Chiral Separation of Heterocycles: Scriba, G. K. E. (2016). Chiral Separations: Methods and Protocols. Springer Protocols. Link

  • SFC for Pharmaceutical Analysis: De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Protocol for determining the enantiomeric purity of chiral alcohols. Nature Protocols. Link

  • Pyridine Handling in HPLC: Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Referencing basic additives for nitrogenous compounds). Link

Sources

Safety Operating Guide

A Researcher's Guide to Handling 2,3-Dihydrofuro[2,3-b]pyridin-3-ol: Essential Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Core Principles

Given the structure of 2,3-Dihydrofuro[2,3-b]pyridin-3-ol, which contains a fused furan and pyridine ring system with a hydroxyl group, we must anticipate potential hazards based on analogous compounds. Similar heterocyclic compounds can exhibit properties ranging from skin and eye irritation to being harmful if ingested or inhaled.[1] Therefore, a conservative approach to personal protective equipment (PPE) is warranted. The primary routes of exposure to mitigate are dermal contact, ocular exposure, and inhalation of any aerosols or fine particulates.

The fundamental principle of laboratory safety is to create multiple barriers between the researcher and the potential hazard.[2] PPE should be considered the last line of defense, supplementing engineering controls such as fume hoods and administrative controls like established standard operating procedures.

Personal Protective Equipment (PPE) Recommendations

A comprehensive hazard assessment for any new compound is crucial for selecting the appropriate PPE.[3] The following table outlines the recommended PPE for handling 2,3-Dihydrofuro[2,3-b]pyridin-3-ol based on the potential risks associated with its structural motifs.

PPE Category Specification Rationale and Best Practices
Hand Protection Double-gloving with powder-free nitrile gloves.[3][4]The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Powder-free gloves are recommended to prevent aerosolization and potential contamination of the work area.[4] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[4]
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[5] A face shield should be worn over goggles when there is a significant risk of splashes or sprays.[5]Standard safety glasses do not provide a complete seal and are inadequate for protecting against chemical splashes.[5] A face shield offers an additional layer of protection for the entire face.[5]
Body Protection A flame-resistant laboratory coat with tight-fitting cuffs.[5] For larger quantities or procedures with a higher risk of splashes, a disposable, back-closing gown made of a low-lint material is recommended.[6]A lab coat protects the skin and personal clothing from contamination. Tight cuffs prevent chemicals from entering the sleeves.[6] Disposable gowns used for handling hazardous drugs offer a higher level of protection and are discarded after use to prevent cross-contamination.[6]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of inhaling dust or aerosols, especially when handling the solid form of the compound outside of a certified fume hood.[1][6][7]Surgical masks do not provide adequate respiratory protection from chemical vapors or fine particles.[2] The use of a respirator requires a formal respiratory protection program, including fit testing and training.
Foot Protection Closed-toe shoes made of a non-porous material.This is a standard laboratory requirement to protect the feet from spills and falling objects.

Procedural Guidance: Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Protocol:
  • Gown/Lab Coat: Put on the lab coat or gown, ensuring it is fully fastened.

  • Mask/Respirator: If required, don the mask or respirator, ensuring a proper fit and seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat or gown. Don the second pair of gloves over the first.

Doffing Protocol (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.

  • Gown/Lab Coat: Unfasten the gown or lab coat. Roll it down from the shoulders, turning it inside out as you go. Avoid touching the outside of the garment. Dispose of it properly.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front.

  • Mask/Respirator: Remove the mask or respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[7][8]

Operational and Disposal Plans

All work with 2,3-Dihydrofuro[2,3-b]pyridin-3-ol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1] An eyewash station and safety shower should be readily accessible.[1][9]

Spill Management: In the event of a spill, evacuate the area and alert others. Wear appropriate PPE, including respiratory protection if the compound is a powder.[7] Use an absorbent material to contain the spill, and then clean the area with a suitable solvent. All contaminated materials should be placed in a sealed, labeled container for hazardous waste disposal.

Waste Disposal: All disposable PPE and materials contaminated with 2,3-Dihydrofuro[2,3-b]pyridin-3-ol should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 2,3-Dihydrofuro[2,3-b]pyridin-3-ol.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling 2,3-Dihydrofuro[2,3-b]pyridin-3-ol AssessScale Assess Scale of Operation (mg vs. multi-gram) Start->AssessScale AssessAerosol Assess Risk of Aerosol/Dust Generation Start->AssessAerosol BasePPE Baseline PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat AssessScale->BasePPE FaceShield Add Face Shield AssessScale->FaceShield Splash Risk DisposableGown Upgrade to Disposable Gown AssessScale->DisposableGown Large Scale AssessAerosol->BasePPE Respirator Add NIOSH-Approved Respirator (e.g., N95) AssessAerosol->Respirator High Risk Proceed Proceed with Caution BasePPE->Proceed FaceShield->Proceed Respirator->Proceed DisposableGown->Proceed

Caption: PPE selection workflow for handling 2,3-Dihydrofuro[2,3-b]pyridin-3-ol.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hydroxy-7-Azabenzotriazole, 98%. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydrofuro[2,3-c]pyridine. PubChem Compound Database. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3-dihydrofuran. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

Sources

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2,3-Dihydrofuro[2,3-b]pyridin-3-ol
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